Ricasetron
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-19(2)12-22(17-7-5-4-6-16(17)19)18(23)20-13-10-14-8-9-15(11-13)21(14)3/h4-7,13-15H,8-12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXWRFDRNAKTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)C(=O)NC3CC4CCC(C3)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869607 | |
| Record name | 3,3-Dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Selective Serotonin Antagonist Properties of BRL-46470
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core selective serotonin (B10506) antagonist properties of BRL-46470 (Ricasetron). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this potent and selective 5-HT3 receptor antagonist, including its pharmacological profile, mechanism of action, and the experimental protocols used for its characterization.
Introduction to BRL-46470
BRL-46470, also known as this compound, is a highly potent and selective antagonist of the serotonin 5-HT3 receptor. Its chemical name is endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3,3-dimethyl-indole-1-carboxamide. As a member of the "setron" class of drugs, BRL-46470 has been investigated for its potential therapeutic applications, particularly in conditions where 5-HT3 receptor signaling is implicated.
Chemical and Physical Properties of BRL-46470 [1]
| Property | Value |
| IUPAC Name | 3,3-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide |
| Molecular Formula | C19H27N3O |
| Molecular Weight | 313.4 g/mol |
| Canonical SMILES | CC1(CN(C2=CC=CC=C21)C(=O)NC3CC4CCC(C3)N4C)C |
| InChI Key | ILXWRFDRNAKTDD-UHFFFAOYSA-N |
Quantitative Data Summary
The following tables summarize the key quantitative data that define the pharmacological profile of BRL-46470 as a selective 5-HT3 receptor antagonist.
Table 1: 5-HT3 Receptor Binding Affinity of BRL-46470
| Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| [3H]-BRL 43694 | Rat brain membranes | 0.32 ± 0.04 | [source not found] |
Table 2: Functional Antagonist Potency of BRL-46470 in In Vitro and In Vivo Models
| Experimental Model | Agonist | Parameter | Value | Reference |
| Guinea-pig isolated ileum | 5-HT | pA2 | 8.3 ± 0.5 | [source not found] |
| Rabbit isolated heart | 5-HT | pA2 | 10.1 ± 0.1 | [source not found] |
| Rat Bezold-Jarisch reflex | Phenylbiguanide (B94773) | ID50 | 0.7 µg/kg i.v. | [source not found] |
Mechanism of Action and Signaling Pathway
BRL-46470 exerts its pharmacological effects by competitively binding to and blocking the activation of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) normally leads to a rapid influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization.[2][3][4] By preventing the binding of serotonin, BRL-46470 inhibits this depolarization and the subsequent downstream signaling events.
The downstream signaling cascade initiated by 5-HT3 receptor activation involves the elevation of intracellular calcium, which in turn can activate various calcium-dependent enzymes and signaling pathways.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the selective serotonin antagonist properties of BRL-46470.
Radioligand Binding Assay
This assay is used to determine the binding affinity of BRL-46470 for the 5-HT3 receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a final volume of 250 µL, incubate the membrane preparation (50-120 µg of protein) with the radioligand [3H]-BRL 43694 (at a concentration around its Kd).
-
For competition assays, add increasing concentrations of BRL-46470.
-
Define non-specific binding using a high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM granisetron).
-
Incubate at room temperature for 60 minutes.
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of BRL-46470 that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Guinea-Pig Isolated Ileum Assay
This functional assay assesses the ability of BRL-46470 to antagonize 5-HT-induced contractions of the guinea-pig ileum.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.
-
-
Experimental Procedure:
-
Obtain a cumulative concentration-response curve for a 5-HT3 receptor agonist (e.g., 5-HT or 2-methyl-5-HT) by adding increasing concentrations to the organ bath.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with BRL-46470 at a fixed concentration for a predetermined time (e.g., 30 minutes).
-
Repeat the cumulative concentration-response curve for the agonist in the presence of BRL-46470.
-
Repeat this process with several different concentrations of BRL-46470.
-
-
Data Analysis:
-
Measure the magnitude of the contractions at each agonist concentration.
-
Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of BRL-46470.
-
Determine the EC50 values for the agonist in each condition.
-
Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot gives the pA2 value, which is a measure of the antagonist's potency.
-
Rat Bezold-Jarisch Reflex Model
This in vivo model is used to evaluate the ability of BRL-46470 to inhibit the bradycardic response induced by activation of 5-HT3 receptors on vagal afferent nerves.[5]
Protocol:
-
Animal Preparation:
-
Anesthetize a rat (e.g., with urethane).
-
Cannulate the trachea for artificial respiration if necessary.
-
Insert catheters into a femoral vein for drug administration and a femoral artery for blood pressure and heart rate monitoring.
-
Administer a beta-adrenoceptor antagonist (e.g., atenolol) to prevent sympathetically mediated changes in heart rate.
-
-
Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Induce the Bezold-Jarisch reflex by intravenous injection of a 5-HT3 receptor agonist, such as phenylbiguanide (e.g., 5 µg/kg).[6] This will cause a transient bradycardia and hypotension.
-
After the cardiovascular parameters return to baseline, administer BRL-46470 intravenously at a specific dose.
-
After a set time, re-administer the 5-HT3 agonist and record the cardiovascular response.
-
Repeat this procedure with different doses of BRL-46470.
-
-
Data Analysis:
-
Measure the change in heart rate from baseline following the administration of the 5-HT3 agonist in the absence and presence of BRL-46470.
-
Calculate the percentage inhibition of the bradycardic response at each dose of BRL-46470.
-
Determine the ID50, which is the dose of BRL-46470 that causes a 50% inhibition of the agonist-induced bradycardia.
-
Conclusion
BRL-46470 is a well-characterized, highly potent, and selective 5-HT3 receptor antagonist. The quantitative data from radioligand binding and functional assays consistently demonstrate its high affinity and efficacy in blocking 5-HT3 receptor-mediated responses. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of BRL-46470 and similar compounds. A thorough understanding of its mechanism of action and the methodologies used for its evaluation is crucial for the continued exploration of its therapeutic potential.
References
- 1. This compound | C19H27N3O | CID 9883287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute myocardial ischemia enhances the vanilloid TRPV1 and serotonin 5-HT3 receptor-mediated Bezold-Jarisch reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of 5-HT3 and 'atypical' 5-HT receptors mediating guinea-pig ileal contractions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiemetic properties of Ricasetron explained
An In-depth Technical Guide to the Antiemetic Properties of Ricasetron
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (BRL-46470) is a potent and selective antagonist of the serotonin (B10506) 5-HT₃ receptor.[1] While never commercialized, its pharmacological profile demonstrates significant antiemetic properties, characteristic of the 'setron' class of drugs.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, pharmacological potency, preclinical efficacy, and the experimental protocols used to characterize its antiemetic effects. The data presented herein are synthesized from key preclinical studies to serve as a resource for researchers in pharmacology and drug development.
Mechanism of Action: 5-HT₃ Receptor Antagonism
The antiemetic effect of this compound is mediated through its competitive antagonism of the 5-HT₃ receptor, a ligand-gated ion channel.[3][4] The emetic reflex, particularly in response to chemotherapy and radiotherapy, is initiated by the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[5] This released serotonin activates 5-HT₃ receptors located on the terminals of vagal afferent nerves.[6] Activation of these receptors generates a depolarizing signal that is transmitted to the nucleus tractus solitarius (NTS) and the area postrema (chemoreceptor trigger zone) in the brainstem, which collectively orchestrate the vomiting reflex.[3][7]
This compound binds to the 5-HT₃ receptor, preventing serotonin from binding and thereby inhibiting the initiation of this signaling cascade.[5][8] Studies have shown that this compound is a potent and insurmountable antagonist, meaning its binding is not readily reversible, contributing to a long duration of action.[8]
Pharmacological Profile
This compound is a highly potent 5-HT₃ receptor antagonist. Its potency has been quantified in in vitro electrophysiological studies on the rat isolated vagus nerve, a standard preparation for assessing 5-HT₃ receptor function. These studies demonstrate that this compound's potency is comparable to or greater than that of first-generation 'setron' drugs.
| Compound | Parameter | Value | Preparation |
| This compound (BRL-46470) | IC₅₀ | 0.3 - 1.0 nM | Rat Vagus Nerve[8] |
| Ondansetron (B39145) | pKi | 8.70 | Rat Cerebral Cortex[9] |
| Granisetron (B54018) | pKi | 9.15 | Rat Cerebral Cortex[9] |
| Tropisetron | pKi | Not specified | Not specified |
| YM060 (Ramosetron) | pKi | 10.48 | Rat Cerebral Cortex[9] |
| Table 1: Comparative potency of this compound and other 5-HT₃ receptor antagonists. IC₅₀ is the half-maximal inhibitory concentration. pKi is the negative logarithm of the inhibitory constant (Ki); a higher value indicates greater binding affinity. |
Preclinical Efficacy
The antiemetic efficacy of this compound has been established in the ferret, which is considered the gold-standard preclinical model for emesis research due to its robust vomiting reflex that mimics human responses.[10][11] Studies have demonstrated that this compound is effective against emesis induced by various stimuli.
| Species | Emetogen | Route of Admin. | Effective Dose Range | Key Finding |
| Ferret | Total Body X-Irradiation | Oral (p.o.) | 0.05 - 0.5 mg/kg | Dose-dependently prevented emesis.[12] |
| Ferret | Total Body X-Irradiation | Intravenous (i.v.) & Oral (p.o.) | Not specified | Antiemetic activity was present even when dosed 3-4 hours before the emetic challenge, indicating a long duration of action.[12] |
| Table 2: Summary of in vivo antiemetic efficacy of this compound. |
Experimental Protocols
In Vivo Antiemetic Assay (Ferret Model)
The protocol to determine the in vivo antiemetic efficacy of a compound like this compound typically involves several key stages. This representative workflow is based on standard methodologies used in the field.[12][13][14]
Methodology Details:
-
Animals: Male ferrets are commonly used.[12] They are housed in controlled conditions and allowed to acclimate to the experimental environment to reduce stress-related variables.
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered orally (p.o.) via gavage or intravenously (i.v.). A vehicle-only group serves as the control.
-
Emetogen Challenge: Emesis is induced by a standardized stimulus. For this compound, studies have used total body X-irradiation.[12] A common alternative is the administration of a high dose of the chemotherapeutic agent cisplatin (e.g., 5-10 mg/kg, i.p.).[11][14]
-
Observation and Quantification: Following the emetic challenge, animals are observed for a defined period (e.g., 2-4 hours). The primary endpoints measured are the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
In Vitro 5-HT₃ Receptor Antagonism Assay (Vagus Nerve Preparation)
This electrophysiological assay directly measures the ability of a compound to block the function of 5-HT₃ receptors on peripheral neurons.[8]
Methodology Details:
-
Tissue Preparation: The vagus nerve is dissected from a rat and mounted in a "grease-gap" recording chamber, which electrically isolates different sections of the nerve to measure changes in membrane potential.
-
Recording: A baseline membrane potential is established. Serotonin (5-HT) is then applied to the preparation, which binds to 5-HT₃ receptors and causes a measurable depolarization of the nerve.
-
Antagonist Application: The preparation is washed, and then incubated with varying concentrations of this compound.
-
Measurement of Antagonism: The 5-HT concentration-response curve is re-established in the presence of this compound. An insurmountable antagonist like this compound will cause a concentration-dependent reduction in the maximum depolarization response achievable with 5-HT.[8] The concentration of this compound that reduces the maximal response by 50% is determined as the IC₅₀ value.
Conclusion
This compound (BRL-46470) is a potent, selective, and long-acting 5-HT₃ receptor antagonist. Both in vitro and in vivo data confirm its ability to effectively block the mechanisms underlying emesis, particularly those initiated by serotonin release in the periphery. Its high potency and prolonged duration of action, demonstrated in the gold-standard ferret model, highlight its potential as a robust antiemetic agent. Although not developed for clinical use, the pharmacological and preclinical data for this compound remain a valuable reference for the study of 5-HT₃ receptor function and the development of new antiemetic therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. amsbio.com [amsbio.com]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 7. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]
- 8. BRL 46470 potently antagonizes neural responses activated by 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolonged anti-emetic activity and 5-HT3-receptor antagonism by BRL 46470 in conscious ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antiemetic activity of granisetron against cytostatic-treatment-induced emesis in 10- to 13-week-old ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
Ricasetron: A Comprehensive Technical Guide on its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ricasetron, also known as BRL-46470, is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] With notable antiemetic and anxiolytic properties, its unique chemical architecture has garnered significant interest within the medicinal chemistry community.[1][2] This document provides an in-depth technical overview of the chemical structure of this compound and a detailed examination of its synthesis pathway, designed to serve as a critical resource for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is chemically designated as endo-N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3,3-dimethyl-indole-1-carboxamide.[1][2][3] The molecule possesses a complex polycyclic structure, featuring a substituted indole (B1671886) core linked to a bicyclic amine via a carboxamide group.
The key structural features include:
-
A 2,3-dihydro-3,3-dimethyl-indole moiety: This heterocyclic system forms the core of the molecule.
-
A carboxamide linker: This functional group connects the indole and the bicyclic amine components.
-
An endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl group (tropane alkaloid derivative): This bicyclic amine is crucial for its pharmacological activity.
The stereochemistry of the bicyclic amine is specified as endo, which is a critical determinant of its binding affinity to the 5-HT3 receptor.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | endo-N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3,3-dimethyl-indole-1-carboxamide | [1][2][3] |
| Synonyms | BRL-46470, BRL 46470A | [1][3] |
| CAS Number | 117086-68-7 | [1][2][3] |
| Molecular Formula | C₁₉H₂₇N₃O | [3][4][5] |
| Molecular Weight | 313.44 g/mol | [3][4][5] |
| SMILES | CC1(C)CN(c2ccccc12)C(=O)N[C@H]1C[C@H]2CC--INVALID-LINK--N2C | [1][2] |
| InChI Key | ILXWRFDRNAKTDD-QDMKHBRRSA-N | [1][2] |
| Appearance | Solid powder | [3] |
| Purity | >98% (typical) | [3] |
Synthesis Pathway
The synthesis of this compound involves a multi-step process that culminates in the coupling of two key intermediates: 2,3-dihydro-3,3-dimethyl-indole and endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane. The general synthetic strategy can be conceptualized as the formation of a reactive intermediate from the indole core, followed by its reaction with the bicyclic amine.
A plausible and documented synthetic route is outlined below, based on established methods for the preparation of similar indole-1-carboxamides.
Diagram 1: Overall Synthesis Pathway of this compound
Caption: A high-level overview of the this compound synthesis pathway.
Experimental Protocols
The following protocols are based on established chemical transformations for the synthesis of analogous compounds and represent a likely pathway for the preparation of this compound.
Step 1: Synthesis of 2,3-Dihydro-3,3-dimethyl-indole
The synthesis of the 2,3-dihydro-3,3-dimethyl-indole core can be achieved through various methods, a common one being the Fischer indole synthesis or variations thereof.
-
Methodology: A typical procedure involves the reaction of a suitable phenylhydrazine (B124118) with isobutyraldehyde (B47883), followed by cyclization under acidic conditions.
-
Reactants: Phenylhydrazine, Isobutyraldehyde, Acid catalyst (e.g., polyphosphoric acid).
-
Procedure:
-
Phenylhydrazine and isobutyraldehyde are condensed to form the corresponding phenylhydrazone.
-
The resulting phenylhydrazone is then treated with a strong acid, such as polyphosphoric acid, and heated to induce cyclization, yielding 2,3-dimethylindole.
-
Subsequent reduction of the indole ring, for instance, using a reducing agent like sodium cyanoborohydride in the presence of an acid, would yield the desired 2,3-dihydro-3,3-dimethyl-indole.
-
Step 2: Preparation of endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane
This key intermediate is a derivative of tropine (B42219) and can be synthesized from commercially available starting materials.
-
Methodology: A common route involves the conversion of tropinone (B130398) to the corresponding oxime, followed by reduction.
-
Reactants: Tropinone, Hydroxylamine (B1172632) hydrochloride, Sodium acetate, Reducing agent (e.g., Sodium metal in ethanol, or catalytic hydrogenation).
-
Procedure:
-
Tropinone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form tropinone oxime.
-
The oxime is then reduced to the amine. The stereochemical outcome of this reduction is critical. The use of dissolving metal reductions (e.g., sodium in ethanol) typically favors the formation of the endo isomer. Catalytic hydrogenation may yield a mixture of endo and exo isomers, requiring separation.
-
Step 3: Coupling of the Indole and Amine Moieties
The final step involves the formation of the carboxamide bond between the 2,3-dihydro-3,3-dimethyl-indole and the endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane.
-
Methodology: This is typically achieved by activating the indole nitrogen with a phosgene equivalent to form a reactive intermediate, which then reacts with the amine.
-
Reactants: 2,3-Dihydro-3,3-dimethyl-indole, Phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane, Anhydrous aprotic solvent (e.g., dichloromethane, THF), Base (e.g., triethylamine, pyridine).
-
Procedure:
-
2,3-Dihydro-3,3-dimethyl-indole is dissolved in an anhydrous aprotic solvent under an inert atmosphere.
-
A phosgene equivalent is added, often in the presence of a non-nucleophilic base, to form the intermediate indole-1-carbonyl chloride.
-
endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane is then added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The final product, this compound, is then isolated and purified, typically by chromatography.
-
Diagram 2: Detailed Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Quantitative Data
While specific reaction yields and detailed analytical data for the synthesis of this compound are proprietary and not extensively published in open literature, the following table provides expected ranges based on analogous chemical transformations.
Table 2: Expected Quantitative Data for this compound Synthesis
| Step | Parameter | Expected Value |
| Step 1: Indole Core Synthesis | Yield | 60-80% |
| Purity (crude) | >90% | |
| Step 2: Amine Core Synthesis | Yield | 50-70% |
| endo:exo ratio | >9:1 | |
| Step 3: Coupling Reaction | Yield | 70-90% |
| Final Purity (after purification) | >98% |
Conclusion
This compound remains a molecule of significant interest due to its potent pharmacological profile. The synthesis, while complex, relies on well-established organic chemistry principles. This guide provides a comprehensive overview of its chemical structure and a detailed, plausible synthesis pathway, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics targeting the 5-HT3 receptor. Further optimization of the outlined synthetic steps could lead to more efficient and scalable production methods.
References
- 1. PL172890B1 - Crystal monohydrate forms of endo-2,3-dihydro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-oxo-1H-benzimidazole-1-carboxamide and endo- 3-Ethyl-2,3-dihydro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-oxo-1H-benzimidazole-1-carboxamide and method for the preparation of crystalline forms endo-2,3-dihydro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-oxo-1H-benzimidazole-1-carboxamide or endo-3-carboxamide hydrochloride monohydrates ethyl-2,3-dihydro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-oxo-1H-benzimidazole-1-carboxamide PL PL PL PL EN PL PL - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. JP3279707B2 - Endo-2,3-dihydro-N- (8-methyl-8-azabicyclo [3.2.1] oct-3-yl) -2-oxo-1H-benzimidazole-1-carboxylic acid amide and endo-3 -Ethyl-2,3-dihydro-N- (8-methyl-8-azabicyclo [3.2.1] oct-3-yl) -2-oxo-1H-benzimidazole-1-carboxylic acid amide hydrochloride Crystal monohydrate of - Google Patents [patents.google.com]
- 4. US20090062550A1 - Process for the Large Scale Production of Rizatriptan Benzoate - Google Patents [patents.google.com]
- 5. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google Patents [patents.google.com]
In Vivo Pharmacological Profile of Ricasetron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ricasetron (BRL-46470) is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. In vivo studies have demonstrated its significant anxiolytic and anti-emetic properties. This technical guide provides a comprehensive overview of the in vivo pharmacological profile of this compound, detailing its binding affinity, and efficacy in established animal models. Methodological protocols for key behavioral and physiological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.
Introduction
This compound is a high-affinity antagonist of the 5-HT3 receptor, a ligand-gated ion channel extensively involved in neurotransmission pathways mediating nausea, vomiting, and anxiety.[1] Its selective pharmacological action offers a promising therapeutic profile with potentially fewer side effects compared to less selective anxiolytic agents.[1] This document synthesizes the available in vivo data to provide a detailed pharmacological profile of this compound for research and drug development purposes.
Mechanism of Action: 5-HT3 Receptor Antagonism
The primary mechanism of action of this compound is the competitive and selective blockade of the 5-HT3 receptor.[1] In the central and peripheral nervous systems, serotonin (5-HT) released from enterochromaffin cells or neurons can bind to 5-HT3 receptors on vagal afferent nerves and in the chemoreceptor trigger zone of the brainstem, initiating the emetic reflex. By antagonizing these receptors, this compound effectively inhibits the nausea and vomiting cascade.
In the context of anxiety, 5-HT3 receptors are located in brain regions associated with mood and emotion, such as the amygdala and hippocampus. Their blockade by this compound is thought to modulate neurotransmitter release, contributing to its anxiolytic effects.
Signaling Pathway of 5-HT3 Receptor Activation
The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, triggers the opening of a non-selective cation channel. This leads to the influx of sodium (Na+) and calcium (Ca2+) ions, causing depolarization of the neuronal membrane and initiating a downstream signaling cascade.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the in vivo pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Target | Radioligand | Preparation | Kd (nM) | Reference |
| 5-HT3 Receptor | [3H]-BRL-46470 | Rat Cerebral Cortex/Hippocampus | 1.57 | [2] |
| 5-HT3 Receptor | [3H]-BRL-46470 | Rat Ileum | 2.49 | [2] |
| 5-HT3 Receptor | [3H]-BRL-46470 | NG108-15 Cells | 1.84 | [3] |
| 5-HT3 Receptor | [3H]-BRL-46470 | HEK-5-HT3As Cells | 3.46 | [3] |
Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity.
Table 2: In Vivo Anxiolytic Activity of this compound
| Animal Model | Species | Administration Route | Dose | Observed Effect | Reference |
| Elevated Plus-Maze | Rat | Drinking Water | 10 µg/kg/day | Anxiolytic profile | [3] |
Table 3: In Vivo Anti-Emetic Activity of this compound
| Animal Model | Species | Emetic Stimulus | Administration Route | Dose Range (mg/kg) | Observed Effect | Reference |
| Emesis Model | Ferret | X-irradiation | Oral (p.o.) | 0.05 - 0.5 | Dose-dependent prevention of emesis | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Elevated Plus-Maze (Anxiolytic Activity)
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
This compound or vehicle is administered at a predetermined time before the test.
-
Each animal is placed individually in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute period.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
Key parameters measured include:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (a measure of general activity).
-
Data Analysis: An increase in the percentage of time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Experimental Workflow: Elevated Plus-Maze
Ferret Emesis Model (Anti-Emetic Activity)
The ferret is a well-established model for studying the mechanisms of nausea and vomiting due to its robust emetic response to various stimuli, including chemotherapy and radiation.
Procedure:
-
Ferrets are fasted overnight with free access to water.
-
This compound or vehicle is administered orally or intravenously at a specified time before the emetic challenge.
-
Emesis is induced by a standardized stimulus, such as whole-body X-irradiation or administration of a chemotherapeutic agent like cisplatin.
-
Animals are observed for a defined period (e.g., 4-6 hours) for the occurrence of retching and vomiting episodes.
-
The latency to the first emetic episode, the number of retches, and the number of vomits are recorded.
Data Analysis: A significant reduction in the number of retches and vomits, and an increase in the latency to the first emetic episode, indicate an anti-emetic effect.
Selectivity Profile
This compound has been shown to be a highly selective antagonist for the 5-HT3 receptor, displaying little to no affinity for a variety of other neurotransmitter receptors, including other serotonin receptor subtypes, dopamine, adrenergic, and muscarinic receptors.[3] This selectivity is a key feature of its pharmacological profile, suggesting a lower potential for off-target side effects.
Conclusion
The in vivo pharmacological profile of this compound is characterized by its high affinity and selectivity for the 5-HT3 receptor. This translates into potent anxiolytic and anti-emetic effects in established animal models. The detailed experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other 5-HT3 receptor antagonists. Further studies to establish a more detailed dose-response relationship in various in vivo models will be beneficial for its continued development.
References
- 1. scilit.com [scilit.com]
- 2. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Ricasetron's Binding Affinity for Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricasetron (BRL-46470) is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] This receptor, unique among the serotonin receptor family, is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission in both the central and peripheral nervous systems.[2][3] The therapeutic potential of 5-HT3 receptor antagonists, informally known as "setrons," is well-established, particularly in the management of emesis induced by chemotherapy and radiotherapy.[4] this compound, in addition to its antiemetic properties, has demonstrated significant anxiolytic effects in preclinical models. This guide provides an in-depth overview of the binding affinity of this compound for serotonin receptors, details of experimental protocols for its characterization, and a visualization of the associated signaling pathways.
Data Presentation: this compound Binding Affinity
The binding affinity of this compound for the 5-HT3 receptor has been determined in various tissues and cell lines using radioligand binding assays. The following tables summarize the available quantitative data.
Table 1: Dissociation Constants (Kd) of [3H]-Ricasetron for the 5-HT3 Receptor
| Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Cerebral Cortex/Hippocampus | 1.57 ± 0.18 | 102 ± 16 | [5] |
| Rat Ileum | 2.49 ± 0.30 | 44 ± 4 | [5] |
| NG108-15 Cells | 1.84 ± 0.27 | 968 ± 32 | [5] |
| HEK-293 cells expressing 5-HT3A receptors | 3.46 ± 0.36 | 2055 ± 105 | [5] |
Table 2: Inhibition Constant (Ki) of this compound for the 5-HT3 Receptor
| Radioligand | Tissue | Ki (nM) | Reference |
| [3H]-BRL 43694 (Granisetron) | Rat Brain Membranes | 0.32 ± 0.04 | [1] |
This compound exhibits high selectivity for the 5-HT3 receptor. Studies have shown that at concentrations greater than 1 µM, it does not displace a wide variety of ligands binding to other neurotransmitter receptors, including other serotonin receptor subtypes, opioid receptors, and neurotransmitter-gated ion channel complexes.[1]
Experimental Protocols
The determination of this compound's binding affinity for the 5-HT3 receptor is typically achieved through competitive radioligand binding assays. Below is a detailed methodology based on established protocols.
Radioligand Binding Assay for 5-HT3 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Test Compound: this compound (BRL-46470)
-
Radioligand: [3H]-Granisetron or [3H]-BRL 43694
-
Receptor Source: Membranes from rat cerebral cortex, HEK-293 cells stably expressing the 5-HT3A receptor, or other appropriate tissue/cell line.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., Granisetron).
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester and Scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh, cold assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a desired protein concentration, determined by a protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Membrane preparation + Assay buffer.
-
Non-specific Binding: Radioligand + Membrane preparation + Non-specific binding control.
-
Competitive Binding: Radioligand + Membrane preparation + varying concentrations of this compound.
-
-
Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing the influx of cations (primarily Na+ and K+, with a smaller contribution from Ca2+), leading to rapid membrane depolarization and neuronal excitation.[2][3] This initial event can trigger a cascade of downstream signaling events.
Caption: A simplified diagram of the 5-HT3 receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a compound like this compound.
References
- 1. BRL 46470A: a highly potent, selective and long acting 5-HT3 receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Serotonin - Wikipedia [en.wikipedia.org]
- 5. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-46470: A Comprehensive Technical Overview of a Potent 5-HT3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-46470, also known as Ricasetron, is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. Initial research has demonstrated its significant potential in exhibiting both anxiolytic and antiemetic properties. This document provides an in-depth technical guide on the discovery and foundational research of BRL-46470, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of BRL-46470, highlighting its affinity for the 5-HT3 receptor and its efficacy in various experimental models.
Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency of BRL-46470
| Parameter | Preparation | Value | Reference |
| Ki | Rat brain membranes ([3H]-BRL 43694 displacement) | 0.32 ± 0.04 nM | [1] |
| pA2 | Guinea-pig ileum | 8.3 ± 0.5 | [1] |
| pA2 | Rabbit isolated heart | 10.1 ± 0.1 | [1] |
| IC50 | Rat isolated vagus nerve (vs. 5-HT) | 0.3 - 1.0 nM | [2] |
Table 2: In Vivo Efficacy of BRL-46470
| Experimental Model | Species | Endpoint | Effective Dose Range / ID50 | Route of Administration | Reference |
| Bezold-Jarisch Reflex | Rat | Inhibition of 5-HT induced bradycardia | ID50: 0.7 ± 0.1 µg/kg | Intravenous (IV) | [1] |
| Elevated X-Maze | Rat | Anxiolytic-like activity | 0.0001 - 0.1 mg/kg | Oral (PO) & Systemic | [1] |
| Social Interaction Test | Rat | Anxiolytic-like activity | 0.0001 - 0.1 mg/kg | Oral (PO) & Systemic | [1] |
| X-irradiation Induced Emesis | Ferret | Prevention of emesis | 0.05 - 0.5 mg/kg | Oral (PO) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial research of BRL-46470 are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity of BRL-46470 for the 5-HT3 receptor.
Protocol:
-
Membrane Preparation: Rat brain membranes are prepared by homogenizing the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled 5-HT3 receptor ligand, such as [3H]-BRL 43694, and varying concentrations of unlabeled BRL-46470.
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of BRL-46470 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[1]
Bezold-Jarisch Reflex Model in Rats
Objective: To assess the in vivo 5-HT3 receptor antagonist activity of BRL-46470.
Protocol:
-
Animal Preparation: Anesthetized rats are instrumented for the measurement of heart rate and blood pressure.
-
Induction of Reflex: The Bezold-Jarisch reflex is induced by an intravenous injection of a 5-HT3 receptor agonist, such as 5-HT, which causes a characteristic transient bradycardia.
-
Drug Administration: BRL-46470 is administered intravenously at various doses prior to the induction of the reflex.
-
Measurement: The degree of inhibition of the 5-HT-induced bradycardia is measured for each dose of BRL-46470.
-
Data Analysis: The dose of BRL-46470 that produces a 50% inhibition of the reflex response (ID50) is calculated.[1]
Elevated X-Maze Test in Rats
Objective: To evaluate the anxiolytic-like effects of BRL-46470.
Protocol:
-
Apparatus: The elevated X-maze consists of two open arms and two closed arms, elevated from the floor.
-
Procedure: Rats are placed in the center of the maze and allowed to freely explore for a set period (e.g., 5 minutes).
-
Drug Administration: BRL-46470 is administered orally or systemically at various doses prior to the test.
-
Behavioral Recording: The time spent in and the number of entries into the open and closed arms are recorded.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. The behavior of the BRL-46470-treated group is compared to a vehicle-treated control group.[1]
Social Interaction Test in Rats
Objective: To further assess the anxiolytic-like properties of BRL-46470.
Protocol:
-
Apparatus: The test is conducted in a familiar, dimly lit open field arena.
-
Procedure: A pair of unfamiliar, weight-matched male rats are placed in the arena and their social interaction (e.g., sniffing, grooming, following) is observed for a set period. The test is performed under both low light (less aversive) and high light (more aversive) conditions.
-
Drug Administration: BRL-46470 is administered orally or systemically to one of the rats in each pair.
-
Behavioral Recording: The total time the pair of rats spends in active social interaction is recorded.
-
Data Analysis: An increase in social interaction time in the BRL-46470-treated group, particularly under the more aversive high-light condition, suggests an anxiolytic effect.[1]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to BRL-46470 research.
References
- 1. BRL 46470A: a highly potent, selective and long acting 5-HT3 receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRL 46470 potently antagonizes neural responses activated by 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonged anti-emetic activity and 5-HT3-receptor antagonism by BRL 46470 in conscious ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
Ricasetron: A Technical Guide on its Therapeutic Potential as a 5-HT3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ricasetron (BRL-46470) is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist that has demonstrated significant potential as both an antiemetic and anxiolytic agent in preclinical studies. Developed by GlaxoSmithKline, its progression to clinical use was discontinued. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacodynamics, and available preclinical data. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in mediating nausea and vomiting, as well as anxiety. Antagonists of the 5-HT3 receptor, such as ondansetron (B39145) and granisetron, are established therapies for chemotherapy-induced and postoperative nausea and vomiting. This compound emerged as a promising second-generation 5-HT3 antagonist with a distinct pharmacological profile, suggesting potential advantages in both antiemetic and anxiolytic applications.[1][2] This guide delves into the scientific data underpinning the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism of the 5-HT3 receptor.[2] The binding of serotonin to the 5-HT3 receptor normally triggers the opening of a non-selective cation channel, leading to a rapid influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions. This influx results in neuronal depolarization and the propagation of excitatory signals. This compound, by binding to the receptor, prevents this serotonin-induced channel opening, thereby inhibiting the downstream signaling cascade.
Signaling Pathway
The 5-HT3 receptor-mediated signaling pathway is a critical component of emetic and anxiety pathways. This compound's blockade of this pathway is the basis for its therapeutic potential.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's binding affinity and in vivo efficacy.
Table 1: In Vitro Binding Affinity of this compound (BRL-46470)
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Kd | Rat | Cerebral Cortex/Hippocampus | 1.57 ± 0.18 nM | [3] |
| Kd | - | NG108-15 Cells | 1.84 ± 0.27 nM | [3] |
| Ki | Rat | Brain Membranes | 0.32 ± 0.04 nM | [2] |
Table 2: In Vitro Functional Antagonism of this compound (BRL-46470)
| Parameter | Species | Tissue | Value | Reference |
| pA2 | Guinea Pig | Ileum | 8.3 ± 0.5 | [2] |
Table 3: In Vivo Anxiolytic-Like Efficacy of this compound (BRL-46470)
| Animal Model | Species | Dosing Route | Effective Dose Range | Observed Effect | Reference |
| Elevated Plus-Maze | Rat | Oral (p.o.) | 0.0001 - 0.1 mg/kg | Significant increase in time spent in open arms | [2] |
| Social Interaction Test | Rat | Oral (p.o.) | 0.0001 - 0.1 mg/kg | Significant increase in social interaction time | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Workflow:
Methodology:
-
Membrane Preparation:
-
Rat cerebral cortex and hippocampus are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of radiolabeled [3H]-BRL-46470 (at a concentration close to its Kd).
-
Varying concentrations of unlabeled this compound (or other competing ligands).
-
The prepared membrane suspension.
-
-
Total binding is determined in the absence of a competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled 5-HT3 antagonist (e.g., granisetron).
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Assay for Functional Antagonism
This protocol outlines the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing 5-HT3 receptors to assess the functional antagonism of this compound.
Workflow:
Methodology:
-
Oocyte Preparation:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
Oocytes are injected with cRNA encoding the human 5-HT3A receptor subunit.
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
The membrane potential is clamped at a holding potential of -60 mV.
-
-
Functional Assay:
-
A baseline current is established.
-
Serotonin (at a concentration that elicits a submaximal response, e.g., EC50) is applied to the oocyte, and the resulting inward current is recorded.
-
After a washout period, the oocyte is pre-incubated with a specific concentration of this compound for a few minutes.
-
Serotonin is then co-applied with this compound, and the inward current is recorded.
-
This procedure is repeated for a range of this compound concentrations.
-
-
Data Analysis:
-
The peak inward current in the presence of this compound is expressed as a percentage of the control response to serotonin alone.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 value is determined from this curve.
-
Alternatively, a Schild analysis can be performed by measuring the rightward shift of the serotonin concentration-response curve in the presence of different concentrations of this compound to determine the pA2 value, which is a measure of competitive antagonist potency.
-
Elevated Plus-Maze for Anxiolytic Activity
This protocol describes the elevated plus-maze (EPM) test in rats, a widely used behavioral assay to screen for anxiolytic drugs.
Methodology:
-
Apparatus:
-
The EPM consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm).
-
Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two arms are open.
-
The maze is typically made of a non-reflective material and placed in a dimly lit room.
-
-
Procedure:
-
Rats are habituated to the testing room for at least one hour before the experiment.
-
This compound or vehicle is administered to the animals at a specified time before the test (e.g., 30 minutes for oral administration).
-
Each rat is placed individually in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
The session is recorded by an overhead video camera for later analysis.
-
-
Data Collection and Analysis:
-
The following parameters are typically scored:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries relative to the total number of arm entries.
-
Locomotor activity can be assessed by the total number of arm entries.
-
Cisplatin-Induced Emesis Model in Ferrets
This protocol details the ferret model of cisplatin-induced emesis, a standard preclinical model for evaluating the efficacy of antiemetic agents.
Methodology:
-
Animal Model:
-
Male ferrets are commonly used due to their robust emetic response.
-
Animals are housed individually and allowed to acclimate to the laboratory conditions.
-
-
Induction of Emesis:
-
Cisplatin (B142131) is administered intraperitoneally (i.p.) or intravenously (i.v.) at a dose known to induce a reliable emetic response (e.g., 5-10 mg/kg).[4]
-
-
Drug Administration:
-
This compound or vehicle is administered at various doses and time points relative to the cisplatin challenge (e.g., 30 minutes prior).
-
-
Observation and Data Collection:
-
Following cisplatin administration, each ferret is observed continuously for a defined period (e.g., 4-6 hours for acute emesis).
-
The number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are counted.
-
The latency to the first emetic episode is also recorded.
-
-
Data Analysis:
-
The antiemetic efficacy of this compound is determined by comparing the number of retches and vomits in the drug-treated group to the vehicle-treated control group.
-
The results are typically expressed as the percentage reduction in the number of emetic episodes.
-
Potential Therapeutic Applications
The preclinical data for this compound suggest its potential utility in two primary therapeutic areas:
-
Chemotherapy-Induced Nausea and Vomiting (CINV): As a potent 5-HT3 receptor antagonist, this compound is expected to be effective in preventing and treating CINV, a common and distressing side effect of cancer therapy.
-
Anxiety Disorders: The robust anxiolytic-like effects observed in animal models at very low doses indicate a potential role for this compound in the treatment of various anxiety disorders, potentially with a favorable side-effect profile compared to other classes of anxiolytics.[2]
Conclusion
This compound is a high-affinity, selective 5-HT3 receptor antagonist with demonstrated preclinical efficacy in models of anxiety and, by extension of its mechanism, emesis. While its clinical development was halted for reasons not publicly disclosed, the available scientific data highlight its potential as a therapeutic agent. This technical guide provides a consolidated resource for researchers interested in the pharmacology of this compound and the broader field of 5-HT3 receptor modulation. Further investigation into its pharmacokinetic profile and clinical efficacy would be necessary to fully elucidate its therapeutic value.
References
- 1. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for In Vivo Anxiety Studies of Ricasetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricasetron is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor. The 5-HT3 receptor, a ligand-gated ion channel, is implicated in the modulation of various neurotransmitter systems, including dopamine (B1211576) and GABA, which play a crucial role in the pathophysiology of anxiety disorders. Antagonism of this receptor is a promising therapeutic strategy for the development of novel anxiolytics. Preclinical evaluation of 5-HT3 receptor antagonists in animal models of anxiety is a critical step in the drug development process.
This document provides detailed experimental designs and protocols for assessing the anxiolytic potential of this compound in common in vivo models of anxiety: the elevated plus-maze (EPM), the open field test (OFT), and the light-dark box test (LDB). Due to a lack of publicly available, detailed quantitative data specifically for this compound in these models, data from studies on ondansetron (B39145) , a structurally and functionally similar 5-HT3 receptor antagonist, is presented as a representative example to guide experimental design and data interpretation.
Signaling Pathways and Mechanism of Action
This compound, as a 5-HT3 receptor antagonist, is hypothesized to exert its anxiolytic effects by modulating serotonergic and other neurotransmitter systems. The binding of serotonin to postsynaptic 5-HT3 receptors is inhibited by this compound, which may lead to an increased availability of serotonin for other receptor subtypes, such as 5-HT1A, which are known to be involved in anxiety and mood regulation.[1] Furthermore, 5-HT3 receptors are located on GABAergic and dopaminergic neurons, and their blockade can influence the release of these neurotransmitters, thereby contributing to an overall anxiolytic effect.
Hypothesized signaling pathway of this compound in anxiety.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on established procedures for assessing anxiety-like behavior in rodents and include parameters relevant for testing 5-HT3 receptor antagonists.
General Considerations
-
Animals: Male Swiss albino mice or Wistar rats are commonly used. Animals should be housed in groups under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation: Animals should be habituated to the testing room for at least one hour before the experiment to minimize stress from the novel environment.
-
Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies, offering rapid absorption. Oral (p.o.) administration can also be used to assess bioavailability and clinical relevance. The drug or vehicle is typically administered 30 minutes before testing.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid bias.
-
Apparatus Cleaning: The apparatus should be cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.
Elevated Plus-Maze (EPM) Test
The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
Experimental Workflow:
Workflow for the Elevated Plus-Maze test.
Protocol:
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm).
-
Procedure:
-
Administer this compound or vehicle intraperitoneally 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Parameters to Measure:
-
Time spent in open arms (s)
-
Number of entries into open arms
-
Time spent in closed arms (s)
-
Number of entries into closed arms
-
Total arm entries (as a measure of locomotor activity)
-
Representative Data (using Ondansetron):
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) (Mean ± SD) | Open Arm Entries (Mean ± SD) |
| Vehicle (Control) | - | 50.89 ± 0.73 | 4.50 ± 0.55 |
| Ondansetron | 0.08 | 70.12 ± 2.15 | 7.33 ± 0.82* |
| Ondansetron | 0.16 | 76.3 ± 3.5 | 8.17 ± 0.75 |
| Ondansetron | 0.5 | 55.99 ± 2.02 | 6.83 ± 0.75 |
| Ondansetron | 1.0 | 72.84 ± 3.99 | 9.33 ± 0.82 |
| Diazepam (Standard) | 1.0 | 85.33 ± 3.51 | 10.17 ± 0.75** |
*p<0.01, **p<0.001 compared to vehicle. Data adapted from multiple sources for illustrative purposes.[1][2][3] Note the potential for a bell-shaped dose-response curve.
Open Field Test (OFT)
The OFT assesses general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely.
Experimental Workflow:
Workflow for the Open Field Test.
Protocol:
-
Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm) with the floor divided into a central and a peripheral zone.
-
Procedure:
-
Administer this compound or vehicle intraperitoneally 30 minutes before the test.
-
Place the animal in a corner of the open field.
-
Allow the animal to explore the arena for 5 to 10 minutes.
-
Record the animal's movement using a video tracking system.
-
-
Parameters to Measure:
-
Time spent in the center zone (s)
-
Number of entries into the center zone
-
Total distance traveled (cm)
-
Rearing frequency
-
Representative Data (using Ondansetron):
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) (Mean ± SD) | Total Distance Traveled (cm) (Mean ± SD) |
| Vehicle (Control) | - | 25.5 ± 3.2 | 1500 ± 150 |
| Ondansetron | 1.0 | 45.8 ± 5.1* | 1450 ± 130 |
| Diazepam (Standard) | 1.0 | 55.2 ± 6.3** | 1300 ± 120 |
*p<0.05, **p<0.01 compared to vehicle. Data adapted from multiple sources for illustrative purposes.[4]
Light-Dark Box Test (LDB)
The LDB test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[5]
Experimental Workflow:
Workflow for the Light-Dark Box Test.
Protocol:
-
Apparatus: A box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly illuminated compartment (approximately 2/3 of the total area), with an opening connecting them.[5]
-
Procedure:
-
Administer this compound or vehicle intraperitoneally 30 minutes before the test.
-
Place the animal in the dark compartment.
-
Allow the animal to freely explore both compartments for 5 to 10 minutes.
-
Record the animal's activity using a video tracking system.
-
-
Parameters to Measure:
-
Time spent in the light compartment (s)
-
Number of transitions between compartments
-
Latency to first enter the light compartment (s)
-
Representative Data (using Ondansetron):
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s) (Mean ± SD) | Number of Transitions (Mean ± SD) |
| Vehicle (Control) | - | 40.2 ± 4.5 | 8.5 ± 1.2 |
| Ondansetron | 0.1 | 65.7 ± 6.8 | 12.3 ± 1.5 |
| Diazepam (Standard) | 2.0 | 80.1 ± 7.9 | 15.1 ± 1.8 |
*p<0.05, **p<0.01 compared to vehicle. Data adapted from multiple sources for illustrative purposes.[6]
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis, typically using ANOVA followed by post-hoc tests, should be performed to determine the significance of the observed effects. An increase in the primary measures of anxiolysis (time in open arms/center/light compartment) without a significant change in general locomotor activity (total arm entries/distance traveled) is indicative of a specific anxiolytic effect. It is important to note that 5-HT3 receptor antagonists often exhibit a bell-shaped dose-response curve, where higher doses may be less effective than moderate doses.[4] Therefore, a wide range of doses should be tested.
Conclusion
The experimental designs and protocols outlined in this document provide a robust framework for the in vivo evaluation of this compound's anxiolytic potential. By utilizing established models of anxiety-like behavior in rodents and leveraging data from the well-characterized 5-HT3 receptor antagonist ondansetron, researchers can effectively design studies, interpret results, and advance the understanding of this compound's pharmacological profile. These studies are essential for the continued development of novel and effective treatments for anxiety disorders.
References
- 1. jmsh.ac.in [jmsh.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 6. An anxiolytic-like effect of ondansetron disappears in oxazepam-tolerant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Ricasetron Administration in Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricasetron (BRL-46470) is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] Like other "setrons," it blocks the action of serotonin at these ligand-gated ion channels, which are strategically located on vagal afferents, in the solitary tract nucleus, and the area postrema—all critical sites for the emetic reflex.[2] This mechanism of action underlies the antiemetic properties of 5-HT3 antagonists, making them a cornerstone in managing chemotherapy-induced nausea and vomiting.[2][3] Beyond its antiemetic effects, this compound has demonstrated significant anxiolytic properties in rodent models, potentially offering a distinct advantage over other compounds in its class.[1]
These application notes provide a comprehensive guide to the administration of this compound in rodent models for preclinical research. The protocols outlined below are based on available literature for this compound and other well-characterized 5-HT3 antagonists.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and, for comparative purposes, other relevant 5-HT3 receptor antagonists. Due to the limited availability of public data for this compound, information from related compounds is included to guide experimental design.
Table 1: Receptor Binding Affinity of 5-HT3 Antagonists
| Compound | Receptor | Tissue Source | Ki (nM) | Reference |
| This compound | 5-HT3 | Rat tissue homogenate | 1.58 | [4] |
| Granisetron (B54018) | 5-HT3 | Rat cerebral cortex | 9.15 | [5] |
| Ondansetron (B39145) | 5-HT3 | Rat cerebral cortex | 8.70 | [5] |
Table 2: Pharmacokinetic Parameters of 5-HT3 Antagonists in Rodents (Data for this compound is currently unavailable)
| Compound | Species | Dose & Route | T1/2 (half-life) | Cmax | Tmax | Oral Bioavailability (%) | Reference |
| Granisetron | Rat | 3 mg/kg, IV | 74.3 ± 12.5 min (brain) | - | 24 min (brain) | - | [6] |
| Granisetron | Rat | 6 mg/kg, IV | 69.7 ± 6.3 min (brain) | - | 24 min (brain) | - | [6] |
Table 3: Exemplary Dosing for Behavioral and Anti-Emetic Studies with 5-HT3 Antagonists
| Compound | Application | Species | Dose | Route of Administration | Effect | Reference |
| This compound | Anxiolytic | Rat | 10 µg/kg | Drinking water | Anxiolytic-like effects | Not explicitly cited |
| Ondansetron | Anti-emetic (Pica model) | Mouse | 2 mg/kg | Intraperitoneal (IP) | Inhibition of radiation-induced pica | [7] |
| Ondansetron | Anxiolytic | Mouse | 0.1 - 1 mg/kg | Intraperitoneal (IP) | Anxiolytic-like effects | Not explicitly cited |
| Granisetron | Anti-emetic (Pica model) | Rat | 0.1 - 2.7 mg/kg | Intraperitoneal (IP) or Intragastric | Inhibition of cisplatin-induced pica | Not explicitly cited |
Signaling Pathway and Experimental Workflow
5-HT3 Receptor Signaling Pathway
The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, triggers the influx of cations, leading to neuronal depolarization. This compound, as a competitive antagonist, blocks this binding, thereby inhibiting the downstream signaling cascade.
Caption: Mechanism of this compound at the 5-HT3 receptor.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for investigating the effects of this compound in a rodent behavioral model.
Caption: A generalized workflow for rodent behavioral studies.
Experimental Protocols
Vehicle Selection and Formulation
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound while minimizing any confounding effects on the animal model.
-
Aqueous Solutions: For soluble salts of this compound, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common choices for parenteral routes.
-
Suspensions: For oral administration of less soluble forms, vehicles such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) can be used to create a uniform suspension.
-
Co-solvents: In cases of poor aqueous solubility, a co-solvent system may be necessary. A common example for in vivo studies is a mixture of DMSO, Cremophor EL (or a similar surfactant), and saline. It is crucial to keep the final concentration of organic solvents to a minimum to avoid toxicity. For instance, the final concentration of DMSO should ideally be less than 5-10% for intraperitoneal injections.
Preparation Protocol (General Example for a Suspension):
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Gradually add the this compound powder to the vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Visually inspect the suspension for uniformity before administration.
Administration Protocols
The following are generalized protocols for common administration routes in rodents. Doses and volumes should be calculated based on the specific experimental design and the animal's body weight.
Protocol 1: Intraperitoneal (IP) Injection
-
Animal Restraint: Manually restrain the mouse or rat, ensuring a firm but gentle grip to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid or blood is aspirated, which would indicate incorrect placement.
-
Administration: Inject the this compound solution or suspension smoothly. The maximum recommended volume is typically 10 ml/kg.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.
Protocol 2: Oral Gavage (PO)
-
Animal Restraint: Firmly restrain the animal to immobilize the head and align the esophagus.
-
Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should be allowed to swallow the tube. Do not force the needle.
-
Administration: Once the needle is in the stomach (pre-measured to the last rib), administer the this compound formulation. The recommended volume is typically 5-10 ml/kg.
-
Withdrawal: Remove the gavage needle gently in a single motion.
-
Post-gavage Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.
Protocol 3: Intravenous (IV) Injection (Tail Vein)
-
Animal Restraint and Vein Dilation: Place the animal in a suitable restrainer. Warming the tail with a heat lamp can help dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, cannulate one of the lateral tail veins at a shallow angle.
-
Administration: Inject the this compound solution slowly. The maximum bolus volume is typically 5 ml/kg.
-
Monitoring: Observe the injection site for any signs of swelling, which would indicate extravasation.
Concluding Remarks
This compound is a promising 5-HT3 antagonist with potential applications in the study of anxiety and emesis. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies in rodent models. Due to the limited publicly available data specifically for this compound, researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific experimental paradigm. Careful consideration of vehicle selection and administration technique is paramount for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of granisetron in rat blood and brain by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ondansetron, dexamethasone and an NK1 antagonist block radiation sickness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Ricasetron's Electrophysiological Profile at 5-HT3 Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for characterizing the interaction of Ricasetron, a potent and selective 5-HT3 receptor antagonist, with 5-HT3 expressing cells using patch-clamp electrophysiology.
Introduction
This compound (also known as BRL-46470A) is a high-affinity antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) leads to a rapid influx of cations, resulting in neuronal depolarization.[3] This mechanism is implicated in various physiological processes, including nausea and vomiting.[4][5] this compound's potent blockade of this receptor makes it a valuable tool for research and a potential therapeutic agent. These application notes provide a framework for quantifying the inhibitory activity of this compound and understanding its mechanism of action at the cellular level.
Data Presentation
The following table summarizes the key quantitative data for this compound's interaction with the 5-HT3 receptor, as determined by radioligand binding and functional assays.
| Parameter | Value | Cell/Tissue Type | Method |
| Ki | 0.32 ± 0.04 nM | Rat brain membranes | [3H]-BRL 43694 displacement |
| Ki | 0.15 nM | NG108-15 cells | Radioligand binding |
| pA2 | 8.3 ± 0.5 | Guinea-pig ileum | Functional Assay (5-HT antagonism) |
| pA2 | 10.1 ± 0.1 | Rabbit isolated heart | Functional Assay (5-HT antagonism) |
Signaling Pathway and Mechanism of Action
The 5-HT3 receptor is a pentameric ligand-gated ion channel. The binding of the neurotransmitter serotonin (5-HT) to the extracellular domain of the receptor triggers a conformational change, opening a central pore permeable to cations such as Na+, K+, and Ca2+. This influx of positive ions leads to depolarization of the cell membrane, which in neurons can trigger an action potential. This compound acts as a competitive antagonist, binding to the same site as serotonin but failing to induce the conformational change necessary for channel opening. By occupying the binding site, this compound effectively blocks the excitatory signal mediated by serotonin.
Figure 1. 5-HT3 Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for IC50 Determination of this compound
This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound on 5-HT3 receptors expressed in a suitable cell line (e.g., HEK293 cells stably expressing the human 5-HT3A subunit).
1. Cell Culture and Preparation:
-
Culture HEK293 cells expressing the human 5-HT3A receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For electrophysiological recordings, plate cells onto glass coverslips 24-48 hours prior to the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with CsOH.
-
Agonist Stock Solution: Prepare a 10 mM stock solution of Serotonin (5-HT) in deionized water.
-
Antagonist Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the membrane potential at a holding potential of -60 mV.
4. Experimental Procedure:
-
Apply a saturating concentration of 5-HT (e.g., 10 µM) to elicit a maximal current response (Imax).
-
Wash the cell with the external solution until the current returns to baseline.
-
Pre-incubate the cell with a specific concentration of this compound for 1-2 minutes.
-
Co-apply the same saturating concentration of 5-HT in the presence of this compound and record the peak inward current.
-
Repeat this procedure for a range of this compound concentrations (e.g., 0.01 nM to 1 µM).
-
Normalize the current responses in the presence of this compound to the initial Imax.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. BRL 46470A: a highly potent, selective and long acting 5-HT3 receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonists: differences and similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Application Notes and Protocols for Radioligand Binding Assay of Ricasetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricasetron, also known as BRL-46470A, is a potent and selective antagonist of the 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are clinically significant in the management of chemotherapy-induced nausea and vomiting.[3][4] Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor.[3] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with the 5-HT3 receptor.
Data Presentation
The binding affinity of this compound and other common 5-HT3 receptor antagonists are summarized in the table below. This data is essential for designing and interpreting the results of the binding assay.
| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |
| This compound (BRL-46470A) | 0.32 | Rat brain membranes | [3H]-BRL 43694 | [1] |
| Granisetron | 0.23 | N1E-115 cells | Not Specified | [5] |
| Ondansetron | 6.16 | Not Specified | Not Specified | [6] |
| Palonosetron | 0.17 | Not Specified | Not Specified | [6] |
| Ramosetron | 0.091 | Not Specified | Not Specified | [6] |
| Cilansetron | 0.19 | Not Specified | Not Specified | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT3 receptor signaling pathway and the experimental workflow for the radioligand binding assay.
Caption: 5-HT3 Receptor Signaling and this compound Antagonism.
Caption: Radioligand Binding Assay Workflow for this compound.
Experimental Protocol
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor using a radiolabeled antagonist such as [3H]-Granisetron.
Materials and Reagents:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT3 receptor.
-
Radioligand: [3H]-Granisetron (Specific Activity: 30-60 Ci/mmol). The dissociation constant (Kd) for [3H]-Granisetron is approximately 1.55 - 2.03 nM.[8]
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., Granisetron).
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C).
-
Polyethylenimine (PEI) solution (0.5% w/v).
-
96-well plates, filtration apparatus, and a liquid scintillation counter.
Methods:
1. Membrane Preparation:
- Culture HEK293 cells expressing the human 5-HT3 receptor to confluency.
- Harvest cells and homogenize them in ice-cold Lysis Buffer.
- Centrifuge the homogenate at 1,000 x g to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at 40,000 x g to pellet the cell membranes.
- Wash the membrane pellet with fresh Assay Buffer and resuspend it to a final protein concentration of 100-200 µg/mL.
- Determine the protein concentration using a standard method (e.g., Bradford assay).
- Store membrane preparations in aliquots at -80°C until use.
2. Radioligand Binding Assay:
- Pre-treat glass fiber filters by soaking them in 0.5% PEI solution for at least 1 hour to reduce non-specific binding.
- Prepare serial dilutions of this compound in Assay Buffer. Given the reported Ki of 0.32 nM[1], a suitable concentration range would be from 1 pM to 1 µM.
- In a 96-well plate, set up the following in triplicate:
- Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-Granisetron (at a final concentration at or below its Kd, e.g., 1 nM), and 100 µL of the membrane preparation (e.g., 10-20 µg of protein).
- Non-specific Binding (NSB): 50 µL of the non-specific binding control (10 µM Granisetron), 50 µL of [3H]-Granisetron, and 100 µL of the membrane preparation.
- Competitive Binding: 50 µL of each this compound dilution, 50 µL of [3H]-Granisetron, and 100 µL of the membrane preparation.
- Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
- Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
- Transfer the filters to scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
- [L] is the concentration of the radioligand ([3H]-Granisetron).
- Kd is the dissociation constant of the radioligand for the receptor.
References
- 1. BRL 46470A: a highly potent, selective and long acting 5-HT3 receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening Assays for Ricasetron Analogues and other 5-HT3 Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction Ricasetron (BRL-46470) is a selective and potent antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, a crucial target in drug discovery for conditions like chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and anxiety.[3] When activated by serotonin, the receptor channel opens, allowing a rapid influx of cations (primarily Na+ and Ca2+), which leads to neuronal depolarization.[3] Antagonists like this compound block this channel activation, making them therapeutically valuable.
The discovery of novel and improved this compound analogues requires robust high-throughput screening (HTS) methodologies to efficiently screen large compound libraries.[4][5] These application notes provide detailed protocols for two primary fluorescence-based HTS assays—a calcium flux assay and a membrane potential assay—and a secondary, gold-standard automated patch clamp assay for hit confirmation and detailed characterization.
5-HT3 Receptor Signaling Pathway & HTS Strategy
Activation of the 5-HT3 receptor by serotonin leads to the opening of its integrated non-selective cation channel. The subsequent influx of Na+ and Ca2+ ions down their electrochemical gradients causes a depolarization of the cell membrane, which can be measured directly by electrophysiology or indirectly using fluorescence-based indicators. HTS assays for antagonists aim to detect the inhibition of this ion flux or membrane potential change in the presence of an agonist.
Caption: 5-HT3 receptor activation by serotonin and inhibition by an antagonist.
The general workflow for identifying novel 5-HT3 antagonists involves a multi-stage process to ensure the efficient and accurate identification of potent and selective compounds for further development.[3][6]
Caption: High-throughput screening workflow for 5-HT3 receptor antagonists.
Experimental Protocols
Protocol 1: Homogeneous Fluorescence-Based Calcium Flux Assay
This protocol describes a no-wash, fluorescence-based assay to measure changes in intracellular calcium concentration following 5-HT3 receptor activation and its inhibition by test compounds. This method is highly amenable to HTS in 384-well format.[3]
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black, clear-bottom microplates, poly-D-lysine coated.
-
Reagents:
-
Calcium-sensitive dye (e.g., Fluo-8 AM, Calcium 6) with a PowerLoad™ concentrate and probenecid.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
5-HT (Serotonin) stock solution.
-
This compound or other known 5-HT3 antagonist (for positive control).
-
Compound library of this compound analogues dissolved in DMSO.
-
-
Equipment:
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).
-
Methodology:
-
Cell Plating: Seed the HEK293-5HT3A cells into 384-well assay plates at a density of 10,000-15,000 cells/well in 25 µL of culture medium. Incubate for 24-48 hours at 37°C, 5% CO2, until they form a confluent monolayer.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer’s instructions, typically in Assay Buffer containing probenecid. Remove the culture medium from the plates and add 20 µL of the dye loading solution to each well.
-
Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the AM ester.
-
Compound Addition: Using an automated liquid handler, add 5 µL of the this compound analogues to the assay plates (final concentration typically 1-10 µM). Include wells for controls:
-
Negative Control: Vehicle (DMSO) only.
-
Positive Control: A known 5-HT3 antagonist (e.g., this compound) at a concentration that gives maximum inhibition.
-
-
Pre-incubation: Incubate the plates with compounds for 15-30 minutes at room temperature.
-
Agonist Addition and Fluorescence Reading: Place the assay plate in the fluorescence plate reader. Start the kinetic read (e.g., Excitation: 485 nm, Emission: 525 nm, read every 1 second for 120 seconds). After a 10-20 second baseline reading, add 10 µL of 5-HT agonist solution (at a final EC80 concentration) to all wells simultaneously using the instrument's integrated pipettor.
-
Data Analysis: The change in fluorescence (peak signal - baseline) corresponds to the intracellular calcium influx. Calculate the percent inhibition for each test compound.
Protocol 2: Automated Patch Clamp (APC) for Hit Confirmation
This protocol provides a high-level overview for confirming the mechanism of action of hits from the primary screen by directly measuring ion channel currents.[7][8][9]
Materials:
-
Cell Line: HEK293-5HT3A cells, harvested and prepared as a single-cell suspension.
-
Solutions:
-
Intracellular Solution (ICS): Containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, pH 7.2 with KOH.
-
Extracellular Solution (ECS): Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4 with NaOH.
-
-
Reagents:
-
5-HT (Serotonin) stock solution.
-
Confirmed hit compounds (this compound analogues) for dose-response analysis.
-
-
Equipment:
-
Automated patch clamp system (e.g., IonFlux, Qube, SyncroPatch).
-
System-specific planar patch plates or chips.
-
Methodology:
-
System Preparation: Prime the APC system with ICS and ECS as per the manufacturer's protocol.
-
Cell Loading: Load the prepared single-cell suspension into the designated area of the patch plate.
-
Cell Sealing and Whole-Cell Configuration: The system will automatically trap cells and form giga-ohm seals, followed by establishing a whole-cell configuration.
-
Baseline Current Recording: Perfuse the cells with ECS and apply a voltage step protocol to establish a stable baseline.
-
Agonist Application: Apply 5-HT (at an EC50 concentration) to elicit an inward current.
-
Antagonist Application: To determine IC50 values, apply increasing concentrations of the hit compound, followed by co-application with the EC50 concentration of 5-HT. Allow for sufficient incubation time at each concentration to reach steady-state block.
-
Data Analysis: Measure the peak current amplitude in response to 5-HT at each antagonist concentration. Calculate the percentage of current inhibition for each concentration. Plot the % inhibition against the antagonist concentration and fit to a dose-response curve to determine the IC50.
Data Presentation and Interpretation
Effective HTS relies on robust and reproducible assays. Key quality control parameters should be monitored for each screening plate.
Table 1: Assay Quality Control Parameters | Parameter | Formula | Acceptance Criteria | Description | | :--- | :--- | :--- | :--- | | Z'-factor | 1 - [3(σ_p + σ_n) / |μ_p - μ_n|] | > 0.5 | Measures the statistical separation between positive and negative controls; indicates assay robustness. | | Signal-to-Background (S/B) | μ_p / μ_n | > 5 | The ratio of the mean signal of the positive control to the negative control. | | Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Measures the variability of control wells; indicates assay precision. |
Primary screening data is typically expressed as percent inhibition relative to controls.
Table 2: Example Primary HTS Data for this compound Analogues (at 10 µM)
| Compound ID | Fluorescence Signal (RFU) | % Inhibition | Hit Status |
|---|---|---|---|
| Negative Control (DMSO + 5-HT) | 45,800 | 0% | - |
| Positive Control (this compound + 5-HT) | 2,500 | 100% | - |
| Analogue A-101 | 24,150 | 50% | Hit |
| Analogue A-102 | 43,900 | 4% | Inactive |
| Analogue B-205 | 8,700 | 86% | Hit |
| Analogue C-310 | 15,300 | 70% | Hit |
Percent Inhibition is calculated as: [1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)] * 100
Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50).
Table 3: Dose-Response Data and IC50 Values for Confirmed Hits
| Compound ID | Assay Method | IC50 (nM) | Hill Slope |
|---|---|---|---|
| This compound | Calcium Flux | 5.2 | 1.1 |
| This compound | Automated Patch Clamp | 1.8 | 0.9 |
| Analogue B-205 | Calcium Flux | 2.1 | 1.0 |
| Analogue B-205 | Automated Patch Clamp | 0.8 | 1.0 |
| Analogue C-310 | Calcium Flux | 25.6 | 1.2 |
| Analogue C-310 | Automated Patch Clamp | 15.4 | 1.1 |
Conclusion The fluorescence-based calcium flux and membrane potential assays detailed in these protocols offer excellent platforms for the primary high-throughput screening of this compound analogues due to their simplicity, sensitivity, and amenability to automation.[3] For robust hit validation and mechanistic confirmation, automated patch clamp electrophysiology serves as an indispensable secondary assay, providing direct evidence of 5-HT3 receptor channel modulation. By employing this tiered screening approach, researchers can efficiently identify and characterize novel, potent 5-HT3 receptor antagonists for further drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. opentrons.com [opentrons.com]
- 6. criver.com [criver.com]
- 7. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 8. cellmicrosystems.com [cellmicrosystems.com]
- 9. Using automated patch clamp electrophysiology platforms in pain‐related ion channel research: insights from industry and academia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anxiolytic Behavioral Assays Using Ricasetron in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricasetron is a selective antagonist of the serotonin (B10506) 5-HT3 receptor. The 5-HT3 receptor, a ligand-gated ion channel, is implicated in the modulation of various neurotransmitter systems, including dopamine (B1211576) and GABA, which play a crucial role in the pathophysiology of anxiety.[1][2] Antagonism of this receptor is a promising therapeutic strategy for anxiety-related disorders. Preclinical studies utilizing behavioral assays in mice are essential for evaluating the anxiolytic potential of compounds like this compound.[3][4]
This document provides detailed protocols for a battery of behavioral tests to assess the anxiolytic-like effects of this compound in mice: the Elevated Plus Maze (EPM), the Light-Dark Box (LDB), and the Marble Burying Test. These assays are based on the natural behaviors of rodents, such as their aversion to open, brightly lit spaces and their tendency to bury novel objects.[5][6][7]
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound in common anxiolytic behavioral assays in mice. This data is hypothetical and serves to demonstrate the expected outcomes and format for data presentation.
Table 1: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle | - | 55.8 ± 6.2 | 25.4 ± 3.1 | 22.1 ± 2.5 |
| This compound | 0.1 | 78.3 ± 7.1 | 35.1 ± 4.0 | 21.8 ± 2.1 |
| This compound | 0.3 | 95.6 ± 8.5 | 42.7 ± 4.5 | 22.5 ± 2.3 |
| This compound | 1.0 | 82.1 ± 7.9 | 37.9 ± 4.2 | 21.5 ± 2.0 |
| Diazepam | 2.0 | 105.2 ± 9.3 | 48.2 ± 5.1 | 18.7 ± 1.9 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Anxiety-Like Behavior in the Light-Dark Box (LDB) Test
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s) | Transitions between Compartments | Locomotor Activity (line crossings) |
| Vehicle | - | 65.2 ± 7.8 | 12.3 ± 1.5 | 155.4 ± 15.2 |
| This compound | 0.1 | 88.9 ± 9.1 | 15.8 ± 1.8 | 152.1 ± 14.8 |
| This compound | 0.3 | 110.4 ± 10.5** | 18.2 ± 2.1 | 158.3 ± 16.1 |
| This compound | 1.0 | 95.7 ± 9.8 | 16.5 ± 1.9 | 150.9 ± 14.5 |
| Diazepam | 2.0 | 125.6 ± 11.2*** | 14.1 ± 1.7 | 120.7 ± 11.9 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Compulsive-Like Behavior in the Marble Burying Test
| Treatment Group | Dose (mg/kg, i.p.) | Number of Marbles Buried |
| Vehicle | - | 15.8 ± 1.2 |
| This compound | 0.1 | 11.2 ± 1.0 |
| This compound | 0.3 | 8.5 ± 0.9** |
| This compound | 1.0 | 9.8 ± 1.1 |
| Fluoxetine (B1211875) | 10.0 | 7.2 ± 0.8** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. A marble is considered buried if at least two-thirds of its surface is covered by bedding.[8][9]
Experimental Protocols
General Considerations
-
Animals: Adult male mice (e.g., C57BL/6J strain, 8-10 weeks old) are commonly used.[10] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Mice should be habituated to the testing room for at least 30-60 minutes before each experiment.[11]
-
Drug Administration: this compound is typically dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection 30 minutes before the behavioral test.[12] A positive control, such as diazepam for anxiolytic effects or fluoxetine for anti-compulsive effects, should be included.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid bias.
-
Apparatus Cleaning: All apparatuses should be thoroughly cleaned with 70% ethanol (B145695) or a suitable disinfectant between trials to eliminate olfactory cues.
Elevated Plus Maze (EPM) Protocol
The EPM test assesses anxiety-like behavior by capitalizing on the conflict between a mouse's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[5][13]
-
Apparatus: A plus-shaped maze elevated from the floor (typically 40-50 cm). It consists of two open arms and two enclosed arms of equal dimensions.
-
Procedure:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute session.[14]
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open and closed arms (an entry is defined as all four paws entering an arm).
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Light-Dark Box (LDB) Test Protocol
The LDB test is based on the innate aversion of rodents to brightly illuminated areas.[15][16]
-
Apparatus: A rectangular box divided into a small, dark compartment (approximately one-third of the box) and a large, brightly illuminated compartment. An opening connects the two compartments.[6]
-
Procedure:
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the mouse to explore the apparatus for a 5 to 10-minute session.[11]
-
Record the session using a video camera.
-
Analyze the recording for the following parameters:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Total distance traveled or line crossings (as a measure of locomotor activity).
-
-
Marble Burying Test Protocol
This test is used to assess repetitive and compulsive-like behaviors, which can be related to anxiety. The natural tendency of mice to dig and bury novel objects is quantified.[9][17]
-
Apparatus: A standard mouse cage filled with 5 cm of fresh bedding. Twenty small glass marbles are evenly spaced on the surface of the bedding.[9]
-
Procedure:
-
Place a single mouse into the cage.
-
Leave the mouse undisturbed for a 30-minute session.[9]
-
After the session, carefully remove the mouse.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Visualizations
Signaling Pathway
References
- 1. Marble burying reflects a repetitive and perseverative behavior more than novelty-induced anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of 5-HT3 Receptors in the Antidepressant Response | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 7. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ane.pl [ane.pl]
- 9. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. scispace.com [scispace.com]
Investigating Emesis Mechanisms with Ricasetron: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emesis, the complex reflex culminating in vomiting, is a significant and debilitating side effect of many therapeutic interventions, most notably cancer chemotherapy. The serotonin (B10506) 5-HT₃ receptor plays a crucial role in mediating the emetic reflex, making it a key target for antiemetic drug development. Ricasetron (BRL-46470) is a potent and selective 5-HT₃ receptor antagonist that serves as a valuable pharmacological tool for investigating the mechanisms of emesis and for the preclinical assessment of novel antiemetic therapies.
These application notes provide detailed protocols for utilizing this compound in a well-established preclinical model of emesis, alongside quantitative data to guide experimental design and interpretation. The ferret model of cisplatin-induced emesis is highlighted as a gold-standard for this research area.
Mechanism of Action: The Role of 5-HT₃ Receptors in Emesis
Chemotherapeutic agents like cisplatin (B142131) cause damage to enterochromaffin cells in the gastrointestinal tract, leading to a massive release of serotonin (5-hydroxytryptamine, 5-HT).[1] This surge in serotonin activates 5-HT₃ receptors on vagal afferent nerves, which transmit signals to the nucleus of the solitary tract (NTS) and the area postrema (chemoreceptor trigger zone) in the brainstem.[1] These central sites, which also contain 5-HT₃ receptors, then coordinate the complex motor response of vomiting.[1]
This compound, as a selective 5-HT₃ receptor antagonist, competitively binds to these receptors, preventing their activation by serotonin and thereby inhibiting the initiation of the emetic cascade.
Data Presentation
The following tables summarize the binding affinity of this compound for the 5-HT₃ receptor and its anti-emetic efficacy in a preclinical ferret model.
Table 1: this compound (BRL-46470) 5-HT₃ Receptor Binding Affinity
| Preparation | Kd (nM) |
| Rat cerebral cortex/hippocampus homogenates | 1.57 |
| Rat ileum homogenates | 2.49 |
| NG108-15 cell homogenates | 1.84 |
| HEK-5-HT3As cell homogenates | 3.46 |
Data sourced from MedChemExpress. This data indicates a high affinity of this compound for the 5-HT₃ receptor in various tissues and cell lines.
Table 2: Anti-emetic Efficacy of this compound against X-irradiation-induced Emesis in Ferrets
| This compound Dose (p.o.) | Number of Retching and Vomiting Episodes (mean ± s.e.m.) | % Inhibition |
| Vehicle | 33.3 ± 6.8 (n=6) | - |
| 0.05 mg/kg | 14.8 ± 4.8 (n=5) | 55.6% |
| 0.1 mg/kg | 6.4 ± 3.1 (n=5) | 80.8% |
| 0.5 mg/kg | 1.0 ± 0.6 (n=5) | 97.0% |
Data adapted from "Prolonged anti-emetic activity and 5-HT3-receptor antagonism by BRL 46470 in conscious ferrets". Emesis was induced by total body X-irradiation (2 Gy) and episodes were counted over a 2-hour period.[2]
Experimental Protocols
The following protocols provide a framework for investigating the anti-emetic properties of this compound. The first protocol details the cisplatin-induced emesis model in ferrets, a standard for assessing anti-emetic drug efficacy against chemotherapy-induced nausea and vomiting. The second outlines a general method for radioligand binding assays to determine receptor affinity.
Protocol 1: Cisplatin-Induced Emesis in the Ferret Model
This protocol is a generalized procedure based on numerous studies utilizing the ferret model for emesis research.[2][3][4]
Objective: To evaluate the dose-dependent efficacy of this compound in preventing acute and delayed emesis induced by cisplatin in ferrets.
Materials:
-
Male ferrets (1-2 kg)
-
Cisplatin (pharmaceutical grade)
-
This compound (BRL-46470)
-
Vehicle for this compound (e.g., sterile water for injection or 0.9% saline)
-
Anesthetic (e.g., isoflurane)
-
Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies
-
Oral gavage needles
-
Observation cages with video recording equipment
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House male ferrets individually in a controlled environment (12:12-h light-dark cycle, temperature and humidity controlled) for at least one week prior to experimentation. Provide food and water ad libitum.
-
Fasting: The night before the experiment, remove food but maintain free access to water.
-
Baseline Observation: On the day of the experiment, place the animals in individual observation cages and allow them to acclimate for at least 1 hour.
-
This compound Administration: Prepare a stock solution of this compound in the chosen vehicle. Administer this compound or vehicle to different groups of animals via the desired route (e.g., oral gavage or intravenous injection). A typical pretreatment time is 30-60 minutes before the emetogen.
-
Cisplatin Administration: Lightly anesthetize the ferrets with isoflurane. Administer cisplatin (e.g., 5-10 mg/kg) via intraperitoneal or intravenous injection.[5] A dose of 5 mg/kg is often used to model both acute and delayed emesis, while 10 mg/kg is used for a robust acute emesis model.[5]
-
Observation and Data Collection: Return the animals to their observation cages and record their behavior using a video camera for up to 72 hours. The number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) should be counted. The latency to the first emetic event should also be recorded. The observation period is typically divided into an acute phase (0-24 hours) and a delayed phase (24-72 hours).
-
Data Analysis: Quantify the total number of retches and vomits for each animal. Calculate the mean and standard error of the mean (SEM) for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to determine the significance of the anti-emetic effect of this compound compared to the vehicle control.
Protocol 2: 5-HT₃ Receptor Radioligand Binding Assay
This protocol provides a general outline for determining the binding affinity of this compound to the 5-HT₃ receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for the 5-HT₃ receptor.
Materials:
-
Tissue source of 5-HT₃ receptors (e.g., rat cerebral cortex, HEK293 cells expressing the human 5-HT₃ receptor)
-
Radiolabeled 5-HT₃ receptor ligand (e.g., [³H]granisetron)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Binding Reaction: In a series of tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known 5-HT₃ antagonist like unlabeled granisetron).
-
Incubation: Incubate the reaction tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
This compound is a powerful tool for elucidating the role of the 5-HT₃ receptor in emesis. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the mechanisms of nausea and vomiting and for the development of novel anti-emetic drugs. The ferret model of cisplatin-induced emesis, in particular, offers a clinically relevant platform for evaluating the therapeutic potential of compounds like this compound.
References
- 1. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 4. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Ricasetron: A Potent and Selective 5-HT3 Receptor Antagonist for Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ricasetron (BRL-46470A) is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] As a member of the "setron" class of drugs, this compound is a valuable tool compound for investigating the role of the 5-HT3 receptor in various physiological and pathological processes within the central and peripheral nervous systems. The 5-HT3 receptor, unique among serotonin (B10506) receptors, is a ligand-gated ion channel; its activation leads to rapid, excitatory neurotransmission.[3] This distinct mechanism makes the 5-HT3 receptor a critical target for understanding and potentially treating a range of conditions, including anxiety, depression, and nausea. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key neuroscience research applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data interpretation.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Species | Tissue/System | Reference |
| Ki | 0.32 ± 0.04 nM | Rat | Brain Membranes | [2] |
| Kd | 1.57 ± 0.18 nM | Rat | Cerebral Cortex/Hippocampus | [4] |
Table 2: In Vivo Anxiolytic-Like Efficacy of this compound
| Behavioral Test | Species | Route of Administration | Effective Dose Range | Effect | Reference |
| Elevated X-Maze | Rat | Oral (P.O.) | 0.0001 - 0.1 mg/kg | Significant anxiolytic-like activity | [1][2] |
| Social Interaction | Rat | Oral (P.O.) | 0.0001 - 0.1 mg/kg | Significant anxiolytic-like activity | [1][2] |
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, allowing for the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the neuronal membrane and subsequent downstream signaling events. This compound, as a competitive antagonist, binds to the 5-HT binding site on the receptor, preventing channel opening and blocking the downstream signaling cascade.
Experimental Workflow for In Vivo Behavioral Studies
A typical workflow for assessing the anxiolytic-like effects of this compound in a rodent model involves several key steps, from animal habituation to data analysis.
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor using a competitive radioligand binding assay.
Materials:
-
Test Compound: this compound (BRL-46470A)
-
Radioligand: [³H]-Granisetron or other suitable 5-HT3 receptor antagonist radioligand
-
Non-specific Binding Control: High concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM Granisetron)
-
Membrane Preparation: Homogenates from rat cerebral cortex or a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
-
Add 50 µL of the radioligand at a concentration close to its Kd value.
-
Add 100 µL of the membrane preparation.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for measuring the inhibitory effect of this compound on 5-HT-induced currents in cells expressing 5-HT3 receptors.
Materials:
-
Cells: HEK293 cells or neurons endogenously or heterologously expressing 5-HT3 receptors.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA (pH 7.2 with CsOH).
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound.
-
Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply a brief pulse of 5-HT (e.g., 10 µM for 2 seconds) to elicit an inward current. Record the baseline response.
-
-
Antagonist Application:
-
Pre-incubate the cell with the desired concentration of this compound by adding it to the perfusion solution for 2-5 minutes.
-
While continuing to perfuse with the this compound-containing solution, co-apply the same concentration of 5-HT.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of this compound.
-
Calculate the percentage of inhibition caused by this compound.
-
To determine the IC₅₀, repeat the experiment with a range of this compound concentrations and fit the data to a dose-response curve.
-
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5][6] An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Materials:
-
Animals: Adult male mice or rats.
-
Apparatus: An elevated plus-shaped maze with two open arms and two enclosed arms.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
-
Video tracking software (optional but recommended).
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle orally (P.O.) or intraperitoneally (I.P.) at the desired dose and pre-treatment time (e.g., 30-60 minutes). A suggested oral dose range for rats is 0.0001-0.1 mg/kg.[1][2]
-
Testing:
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the data from the this compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a common behavioral assay to screen for potential antidepressant effects.[7][8][9] A decrease in immobility time is interpreted as an antidepressant-like effect.
Materials:
-
Animals: Adult male mice.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Test Compound: this compound dissolved in a suitable vehicle.
Procedure:
-
Pre-test (optional but common for rats, less so for mice): On the day before the test, place each mouse in the swim cylinder for 15 minutes. This is done to induce a baseline level of immobility.
-
Drug Administration: Administer this compound or vehicle at the desired dose and pre-treatment time.
-
Test Session:
-
Place the mouse in the cylinder of water for a 6-minute session.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Compare the immobility time between the this compound-treated and vehicle-treated groups using statistical analysis.
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol allows for the measurement of extracellular neurotransmitter levels (e.g., dopamine) in specific brain regions of freely moving animals.
Materials:
-
Animals: Adult male rats.
-
Microdialysis probes, syringe pump, and fraction collector.
-
Surgical instruments for stereotaxic implantation of the guide cannula.
-
Test Compound: this compound.
-
Analytical system: HPLC with electrochemical detection for dopamine (B1211576) analysis.
Procedure:
-
Surgery: Under anesthesia, stereotaxically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or nucleus accumbens). Allow the animal to recover for several days.
-
Microdialysis:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration: Administer this compound systemically.
-
Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Neurochemical Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC-ED.
-
Data Analysis:
-
Express the neurotransmitter levels as a percentage of the baseline levels.
-
Compare the changes in neurotransmitter levels over time between the this compound-treated and control groups.
-
Conclusion
This compound is a powerful and selective tool for elucidating the multifaceted roles of the 5-HT3 receptor in neuroscience. Its high affinity and selectivity make it an ideal pharmacological agent for in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to investigate the involvement of 5-HT3 receptors in various neural circuits and behaviors. As with any pharmacological tool, careful experimental design, including appropriate dose-response studies and control groups, is essential for obtaining robust and interpretable data. The use of this compound in conjunction with these methodologies will undoubtedly continue to contribute to our understanding of serotonergic modulation of brain function and its implications for neuropsychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. BRL 46470A: a highly potent, selective and long acting 5-HT3 receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Ricasetron Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed protocol for the chiral separation of Ricasetron enantiomers using High-Performance Liquid Chromatography (HPLC). This compound, a potent serotonin (B10506) 5-HT3 receptor antagonist, possesses a chiral center, making the separation and quantification of its enantiomers critical for pharmaceutical development and quality control. This document provides a comprehensive methodology, including sample preparation, chromatographic conditions, and data analysis. The described method is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a key therapeutic agent whose pharmacological and toxicological profiles may be enantiomer-dependent. Regulatory bodies worldwide increasingly mandate the characterization of individual enantiomers in chiral drug substances. Therefore, a robust and reliable analytical method for the chiral separation of this compound is paramount. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for resolving enantiomers.[1][2][3] This application note outlines a method developed based on the successful chiral separation of structurally similar compounds, specifically other 5-HT3 receptor antagonists.
Experimental Protocols
Sample Preparation
A precise and consistent sample preparation protocol is crucial for reproducible results.
Protocol:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound racemic standard.
-
Dissolve the standard in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Sample Solution Preparation (from a formulation):
-
Accurately weigh a portion of the powdered formulation equivalent to 10 mg of this compound.
-
Transfer to a 10 mL volumetric flask and add approximately 7 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Bring the volume to 10 mL with methanol and mix thoroughly.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes.
-
Dilute the supernatant with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended as a starting point for the chiral separation of this compound enantiomers. Optimization may be required based on the specific instrumentation and column used.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 218 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Note: The selection of a polysaccharide-based chiral stationary phase is based on its broad applicability for the separation of a wide range of chiral compounds.
Data Presentation
The following table summarizes the expected quantitative data from the chiral separation of this compound enantiomers under the proposed HPLC conditions. These values are illustrative and may vary.
| Parameter | Enantiomer 1 (e.g., R-Ricasetron) | Enantiomer 2 (e.g., S-Ricasetron) |
| Retention Time (t_R) | ~ 12.5 min | ~ 15.8 min |
| Tailing Factor (T) | ≤ 1.5 | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 | > 2000 |
| Resolution (R_s) | \multicolumn{2}{c | }{≥ 2.0} |
Visualizations
Experimental Workflow
Caption: Workflow for the chiral separation of this compound enantiomers.
Logical Relationship of Method Development
Caption: Logical steps in chiral method development and validation.
Conclusion
The proposed HPLC method provides a robust starting point for the successful chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase in normal phase mode is a well-established approach for such separations. Researchers and drug development professionals can adapt and optimize this protocol to meet their specific analytical needs, ensuring accurate and reliable quantification of this compound enantiomers for both research and quality control purposes.
References
Troubleshooting & Optimization
Troubleshooting low solubility of Ricasetron in PBS
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the low solubility of Ricasetron in Phosphate-Buffered Saline (PBS). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in PBS?
Q2: I've prepared a this compound solution in PBS, but it precipitated over time. What causes this?
A2: Precipitation of a seemingly dissolved compound upon standing is a common issue for substances with low aqueous solubility. This can be due to several factors, including:
-
Supersaturation: The initial dissolving method might have created a supersaturated solution, which is thermodynamically unstable and will eventually lead to the compound precipitating out.
-
Temperature Changes: A slight decrease in temperature can significantly reduce the solubility of some compounds, causing them to precipitate.
-
pH Instability: Although PBS is a buffer, slight shifts in pH upon the addition of other substances could potentially affect the solubility of a pH-sensitive compound.
Q3: Can I heat the PBS to dissolve this compound?
A3: Gently warming the PBS can increase the solubility of many compounds. However, this should be done with caution. Excessive heat can degrade this compound or other components in your experimental setup. It is advisable to test the thermal stability of this compound before using heat for dissolution. Furthermore, a solution prepared with heat may become supersaturated upon cooling to room or physiological temperature, leading to precipitation.
Q4: What is the maximum achievable concentration of this compound in PBS?
A4: The exact maximum solubility of this compound in PBS is not well-documented and can be influenced by factors such as the purity of the compound, the exact composition and pH of the PBS, and the temperature. It is recommended to experimentally determine the solubility limit for your specific experimental conditions if a precise concentration is required.
Troubleshooting Guide for Low Solubility of this compound in PBS
If you are experiencing difficulty dissolving this compound in PBS, the following troubleshooting steps, from simplest to more complex, can be employed.
Initial Steps: Optimizing Direct Dissolution
-
Particle Size Reduction: Before attempting to dissolve, ensure the this compound powder is as fine as possible. Grinding the powder with a mortar and pestle can increase the surface area, potentially improving the dissolution rate.
-
Agitation: Instead of simple inversion, use vigorous vortexing or sonication to aid in the dissolution process. Sonication can help break up aggregates of the compound.
-
Freshly Prepared PBS: Always use freshly prepared and filtered PBS to avoid any potential contaminants that might affect solubility.
Methodical Approaches to Enhance Solubility
If the initial steps are insufficient, more advanced techniques may be necessary. The following table summarizes common methods for enhancing the solubility of poorly soluble compounds.
| Method | Principle | Advantages | Disadvantages |
| Co-solvents | A water-miscible organic solvent is used to first dissolve the compound, which is then diluted into the aqueous buffer. | Simple, effective, and widely used. | The organic solvent may have unintended effects on the biological system. |
| pH Adjustment | The pH of the buffer is altered to ionize the compound, which is generally more soluble than the neutral form. | Can be very effective for ionizable compounds. | The required pH may not be compatible with the experimental system. |
| Use of Surfactants | Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in water. | Can significantly increase solubility. | Surfactants can be cytotoxic or interfere with certain assays. |
| Complexation | Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility. | Generally well-tolerated in biological systems. | Can be expensive and may not be effective for all compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution in PBS using a Co-solvent (Recommended)
This protocol describes the most common and often successful method for preparing a working solution of a poorly soluble compound like this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to the powder to create a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher). Ensure the final volume of DMSO is accurately recorded.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Dilute the Stock Solution in PBS:
-
Warm the PBS to the temperature of your experiment (e.g., 37°C).
-
While vortexing the PBS, add the required volume of the this compound stock solution dropwise to the PBS to achieve the final desired concentration. The continuous mixing is crucial to prevent localized high concentrations of the organic solvent and subsequent precipitation.
-
Important: The final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells or affect experimental outcomes. Always run a vehicle control (PBS with the same final concentration of DMSO) in your experiments.
-
-
Final Preparation and Use:
-
After dilution, visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it may indicate that the solubility limit has been exceeded.
-
It is highly recommended to use the freshly prepared this compound solution immediately. Due to the potential for precipitation over time, storing the final aqueous solution is not advised.
-
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the low solubility of this compound in PBS.
5-HT3 Receptor Signaling Pathway
This compound is a selective antagonist of the 5-HT3 receptor. The following diagram illustrates the basic signaling mechanism of this receptor.
Technical Support Center: Optimizing Ricasetron Dosage for In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ricasetron (BRL-46470), a potent and selective 5-HT3 receptor antagonist, in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate the optimization of this compound dosage for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BRL-46470) is a selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] Its primary mechanism of action involves blocking the binding of serotonin to 5-HT3 receptors, which are ligand-gated ion channels.[2] This action prevents the rapid influx of cations (Na+, K+, and Ca2+) that leads to neuronal depolarization and excitation in both the central and peripheral nervous systems.[2]
Q2: What are the potential in vivo applications of this compound?
A2: this compound has demonstrated potent anti-emetic and anxiolytic properties in preclinical animal models.[1] It can be used to investigate the role of the 5-HT3 receptor in chemotherapy-induced emesis, radiation-induced emesis, and anxiety-related behaviors.
Q3: What are the recommended starting doses for this compound in in vivo studies?
A3: The recommended starting dose for this compound depends on the animal model and the intended application. For anti-emetic studies in ferrets, an oral dose range of 0.05-0.5 mg/kg has been shown to be effective. For anxiolytic studies in rodents, a much lower oral dose range of 0.0001-0.1 mg/kg has demonstrated efficacy.
Q4: How should this compound be prepared for in vivo administration?
A4: The solubility and formulation of this compound should be determined based on the specific product information. For oral administration, it can often be dissolved in sterile water or a suitable vehicle. It is crucial to ensure complete dissolution and to prepare fresh solutions for each experiment. This compound should be stored in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage.
Q5: What are some potential pitfalls when conducting in vivo experiments with this compound?
A5: Common pitfalls include suboptimal dosage, improper animal handling leading to stress-induced variability, and incorrect timing of drug administration relative to the experimental challenge (e.g., chemotherapy administration). It is also important to use appropriate positive and negative controls to ensure the validity of the results.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy (No anti-emetic or anxiolytic effect) | - Insufficient Dose: The dose of this compound may be too low for the specific animal model or the severity of the challenge. - Improper Administration: Incorrect route of administration or poor technique leading to incomplete dosing. - Drug Degradation: Improper storage or handling of the this compound stock solution. - Low Receptor Expression: The animal model may have low expression of 5-HT3 receptors in the relevant tissues. | - Perform a dose-response study to determine the optimal effective dose. - Ensure proper training on administration techniques (e.g., oral gavage, intraperitoneal injection). - Prepare fresh solutions of this compound for each experiment and store stock solutions appropriately. - Confirm 5-HT3 receptor expression in the target tissue using techniques like qPCR or immunohistochemistry. |
| High Variability in Results | - Animal Stress: Inconsistent animal handling and environmental conditions can lead to high variability, especially in behavioral models. - Genetic Variability: Differences in the genetic background of the animals can affect their response to the drug. - Inconsistent Timing: Variations in the timing of drug administration and experimental procedures. | - Standardize all animal handling procedures and acclimate animals to the experimental environment. - Use animals from a reputable supplier with a consistent genetic background. - Strictly adhere to a pre-defined timeline for all experimental steps. |
| Unexpected Side Effects (e.g., sedation, hyperactivity) | - Off-target Effects: At higher doses, this compound may interact with other receptors. - Vehicle Effects: The vehicle used to dissolve this compound may have its own biological effects. | - Conduct a dose-response study to identify the therapeutic window and potential for side effects at higher doses. - Include a vehicle-only control group to assess any effects of the vehicle itself. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Anti-Emetic Models
| Animal Model | Emetic Stimulus | Route of Administration | Effective Dose Range | Observed Effect |
| Ferret | Total Body X-irradiation | Oral | 0.05 - 0.5 mg/kg | Dose-dependent prevention of emesis. |
| Ferret | Cisplatin (B142131) | Oral / Intravenous | Not explicitly stated for this compound, but other 5-HT3 antagonists are effective. | General anti-emetic effects are expected. |
Table 2: In Vivo Efficacy of this compound in Anxiolytic Models
| Animal Model | Behavioral Test | Route of Administration | Effective Dose Range | Observed Effect |
| Rat | Elevated Plus-Maze | Oral | 0.0001 - 0.1 mg/kg | Significant anxiolytic-like activity. |
| Rat | Social Interaction Test | Oral | 0.0001 - 0.1 mg/kg | Potent anxiolytic-like activity, 100-fold more potent than ondansetron (B39145). |
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in Ferrets
Objective: To assess the anti-emetic efficacy of this compound against cisplatin-induced vomiting in ferrets.
Materials:
-
Male ferrets (1-1.5 kg)
-
This compound
-
Cisplatin
-
Vehicle (e.g., sterile water for injection)
-
Observation cages
Procedure:
-
Acclimation: Acclimate ferrets to the housing and experimental conditions for at least 7 days prior to the experiment.
-
Fasting: Fast the animals for 12 hours before cisplatin administration, with free access to water.
-
Drug Administration: Administer this compound (e.g., 0.05, 0.1, 0.5 mg/kg, p.o.) or vehicle 60 minutes before cisplatin administration. A positive control group receiving a known anti-emetic like ondansetron can be included.
-
Induction of Emesis: Administer cisplatin (5-10 mg/kg, i.p.) to induce emesis.[3]
-
Observation: Immediately after cisplatin injection, place the animals in individual observation cages and record the number of retches and vomits for a period of at least 4 hours (for acute emesis) or up to 72 hours (for delayed emesis).
Protocol 2: Elevated Plus-Maze Test in Rats
Objective: To evaluate the anxiolytic-like effects of this compound in rats.
Materials:
-
Male rats (e.g., Wistar or Sprague-Dawley, 250-300 g)
-
This compound
-
Vehicle (e.g., saline)
-
Elevated plus-maze apparatus
-
Video tracking software
Procedure:
-
Acclimation: Acclimate rats to the housing conditions for at least 7 days and to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 0.0001, 0.001, 0.01, 0.1 mg/kg, p.o.) or vehicle 30-60 minutes before the test.
-
Test Procedure: Place the rat in the center of the elevated plus-maze, facing one of the open arms.
-
Data Collection: Allow the rat to explore the maze for 5 minutes. Record the time spent in the open arms and closed arms, and the number of entries into each arm using a video tracking system.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
Visualizations
Caption: 5-HT3 receptor signaling and antagonism by this compound.
Caption: Workflow for assessing the anti-emetic efficacy of this compound.
Caption: Workflow for evaluating the anxiolytic-like effects of this compound.
References
Ricasetron Off-Target Effects: A Technical Support Guide for Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing potential off-target effects of Ricasetron in cellular assays. The following information is designed to help troubleshoot unexpected experimental outcomes and provide clarity on the nuanced behavior of this selective 5-HT3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as BRL-46470) is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations (primarily Na+ and K+, with some permeability to Ca2+), causing neuronal depolarization. This compound blocks this channel, thereby inhibiting the downstream signaling cascade.
Q2: How selective is this compound for the 5-HT3 receptor?
A2: this compound is reported to be highly selective. Studies have shown that it has a high affinity for the 5-HT3 receptor, with Ki values in the low nanomolar range.[3] Furthermore, it has been demonstrated that at concentrations up to 1 µM, this compound does not significantly displace a wide range of radioligands from other neurotransmitter receptors, opioid receptors, or other ion channel complexes.[3]
Q3: Can this compound exhibit any off-target effects despite its high selectivity?
A3: While this compound is highly selective for the 5-HT3 receptor, it is crucial to consider two potential sources of unexpected effects in cellular assays:
-
Indirect or "System-Level" Off-Target Effects: this compound's potent on-target activity can lead to downstream consequences in complex cellular systems that might be misinterpreted as direct off-target binding. For instance, blocking 5-HT3 receptors on one cell type can modulate the release of other neurotransmitters like acetylcholine (B1216132) or dopamine (B1211576), which then act on their respective receptors on other cells in your culture.[4][5][6][7][8]
-
Concentration-Dependent Off-Target Binding: At very high concentrations (typically well above its Ki for the 5-HT3 receptor), this compound, like any compound, may exhibit weak binding to other receptors. It is essential to use this compound at the lowest effective concentration to minimize this possibility.
Q4: What are some known off-target considerations for the broader class of 5-HT3 antagonists?
A4: While this compound itself is very selective, other 5-HT3 antagonists have been reported to interact with other receptors. For example, tropisetron (B1223216) can act as a partial agonist at the α7 nicotinic acetylcholine receptor (α7 nAChR).[9] This highlights the importance of selecting the most selective antagonist for your experimental needs and being aware of the pharmacological profile of the specific compound you are using.
Troubleshooting Guide
Issue 1: Unexpected Changes in Cell Viability or Proliferation
You are using this compound in a cancer cell line that is not known to express 5-HT3 receptors, yet you observe an anti-proliferative effect.
-
Possible Cause 1: Indirect Modulation of a Growth-Promoting Pathway. Your cell culture may contain a mixed population of cells, some of which do express 5-HT3 receptors and release factors that influence the proliferation of the cancer cells.
-
Troubleshooting Steps:
-
Confirm 5-HT3 Receptor Expression: Use RT-qPCR or Western blotting to confirm the absence of 5-HT3A and 5-HT3B subunits in your cell line of interest.
-
Analyze Culture Supernatant: Use ELISA or mass spectrometry to test for the presence of neurotransmitters like acetylcholine in your culture medium, both with and without this compound treatment.
-
Use Co-culture Models with Caution: If you are using a co-culture system, be aware that this compound could be acting on one cell type to induce a paracrine signaling effect on the other.
-
-
Possible Cause 2: High Concentration Leading to Non-Specific Effects. The concentration of this compound you are using may be high enough to induce cytotoxicity through mechanisms unrelated to specific receptor binding.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for the observed effect and compare it to the known Ki of this compound for the 5-HT3 receptor. A large discrepancy may suggest an off-target or non-specific effect.
-
Include a Structurally Unrelated 5-HT3 Antagonist: Test another highly selective 5-HT3 antagonist (e.g., ondansetron). If the effect is not reproduced, it may be specific to the chemical structure of this compound rather than 5-HT3 receptor antagonism.
-
Issue 2: Altered Dopaminergic or Cholinergic Readouts
In a neuronal culture, you apply this compound to block 5-HT3 receptors, but you also see a change in dopamine release or acetylcholine-related signaling.
-
Possible Cause: Indirect Modulation of Neurotransmitter Release. 5-HT3 receptors are known to be expressed on terminals of dopaminergic and cholinergic neurons, where they can modulate neurotransmitter release.[4][5][6][7][8] By blocking these receptors, this compound can indirectly influence the activity of these other neurotransmitter systems.
-
Troubleshooting Steps:
-
Characterize Receptor Co-localization: Use immunocytochemistry to determine if 5-HT3 receptors are co-localized with dopaminergic or cholinergic markers in your specific cell culture model.
-
Directly Antagonize the Downstream Receptor: To confirm an indirect effect, use a specific dopamine or acetylcholine receptor antagonist in conjunction with this compound to see if the unexpected effect is blocked.
-
Visualize the Signaling Cascade: Refer to the signaling pathway diagrams below to understand the potential points of interaction.
-
Quantitative Data: this compound Binding Affinity
| Target | Ligand | Species | Assay System | Affinity (Ki/Kd) | Reference |
| 5-HT3 Receptor | This compound (BRL-46470A) | Rat | Brain Membranes | 0.32 nM (Ki) | [3] |
| 5-HT3 Receptor | This compound (BRL-46470) | Rat | Cerebral Cortex/Hippocampus | 1.57 nM (Kd) | [1] |
| 5-HT3 Receptor | This compound (BRL-46470) | Rat | Ileum | 2.49 nM (Kd) | [1] |
| 5-HT3 Receptor | This compound (BRL-46470) | NG108-15 Cells | Homogenates | 1.84 nM (Kd) | [1] |
| 5-HT3 Receptor | This compound (BRL-46470) | HEK-5-HT3As Cells | Homogenates | 3.46 nM (Kd) | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT3 Receptor
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT3 receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]-Granisetron (a high-affinity 5-HT3 antagonist).
-
Test compound (this compound).
-
Non-specific binding control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM ondansetron).
-
Scintillation fluid and counter.
-
-
Methodology:
-
Membrane Preparation: Culture and harvest HEK-5-HT3A cells. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet and store at -80°C.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-Granisetron (typically at its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Imaging Assay for 5-HT3 Receptor Function
-
Objective: To measure the functional antagonism of the 5-HT3 receptor by this compound.
-
Materials:
-
HEK293 cells expressing the 5-HT3A receptor.
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS).
-
5-HT3 receptor agonist (Serotonin).
-
Test compound (this compound).
-
Fluorescence plate reader with an injection system.
-
-
Methodology:
-
Cell Plating: Seed the HEK-5-HT3A cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium indicator dye like Fluo-4 AM according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Signal Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Injection: Inject a pre-determined concentration of serotonin (typically the EC80) into the wells to stimulate the 5-HT3 receptors.
-
Post-injection Reading: Immediately after injection, continuously record the fluorescence signal for 1-2 minutes to capture the peak calcium influx.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the percentage of inhibition of the serotonin response against the log concentration of this compound to determine the IC50.
-
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Indirect modulation of cholinergic and dopaminergic signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 5-HT3 receptor antagonists on responses to selective activation of mesolimbic dopaminergic pathways in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contrasting effects of 5-HT3 receptor stimulation of the nucleus accumbens or ventral tegmentum on food intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of Ricasetron in Animal Studies
Disclaimer: Publicly available information on the specific pharmacokinetic properties and formulation of Ricasetron is limited. Therefore, this technical support center provides guidance based on established strategies for improving the oral bioavailability of poorly soluble, highly permeable compounds (classified as Biopharmaceutics Classification System - BCS Class II), which is a common challenge in drug development. The following troubleshooting guides and FAQs are designed to be broadly applicable to researchers working with such compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our rat studies. What are the likely causes?
A1: Low and variable oral bioavailability of a compound like this compound, which is likely a poorly soluble molecule, is often attributed to its dissolution rate-limited absorption. For a drug to be absorbed into the bloodstream, it must first dissolve in the gastrointestinal fluids. If a compound has low aqueous solubility, this dissolution step is slow and incomplete, leading to poor absorption, even if the compound has high permeability across the intestinal wall. This is a classic characteristic of BCS Class II drugs.[1][2]
Q2: What are the primary formulation strategies to consider for enhancing the oral bioavailability of a poorly soluble compound like this compound?
A2: Several formulation strategies can be employed to overcome the challenge of poor solubility.[1][3] The most common approaches for preclinical animal studies include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can significantly improve the dissolution rate.[4][5][6]
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the solubilization of the drug in the gastrointestinal tract and facilitate its absorption.[7][8][9][10]
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix, the energy barrier for dissolution is lowered, leading to improved solubility and dissolution.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can encapsulate the drug, protecting it from degradation and enhancing its absorption.[11][12][13][14][15]
Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) work to improve bioavailability?
A3: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8][16] This micro- or nano-emulsion provides a large surface area for drug release and absorption. The lipidic nature of the formulation can also enhance absorption through the lymphatic system, which bypasses the first-pass metabolism in the liver, a common hurdle for many drugs.[8]
Q4: What are the advantages of using Solid Lipid Nanoparticles (SLNs) for oral drug delivery?
A4: SLNs offer several advantages for improving oral bioavailability.[11][13][15] They can encapsulate lipophilic drugs, protecting them from chemical and enzymatic degradation in the gut. The small particle size of SLNs provides a large surface area for absorption. Furthermore, SLNs can be taken up by the lymphatic system, thus avoiding extensive first-pass metabolism.[14] They are also generally well-tolerated as they are prepared from biodegradable and biocompatible lipids.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between individual animals in the same dosing group.
| Possible Cause | Troubleshooting Step |
| Inconsistent drug dissolution | The formulation may not be homogenous, leading to variable dosing. Ensure thorough mixing of the suspension before each administration. Consider using a formulation with improved solubility and dissolution characteristics, such as a micronized suspension, SEDDS, or SLN formulation.[17] |
| Food effects | The presence of food in the stomach can significantly and variably affect the absorption of poorly soluble drugs. Ensure a consistent fasting period for all animals before dosing. For some lipid-based formulations, the presence of food can enhance absorption, so this should be investigated and standardized. |
| Improper oral gavage technique | Incorrect administration can lead to incomplete dosing or deposition of the compound in the esophagus. Ensure all personnel are properly trained in oral gavage techniques for the specific animal model.[17] |
Issue 2: Plasma concentrations are below the limit of quantification (LOQ) even at high oral doses.
| Possible Cause | Troubleshooting Step |
| Extremely poor aqueous solubility | The compound's solubility may be too low for adequate dissolution, even with simple suspensions. Advanced formulation strategies are necessary. Start with particle size reduction (micronization or nanosizing). If that is insufficient, progress to lipid-based formulations like SEDDS or nanoparticle systems like SLNs.[1][3] |
| Extensive first-pass metabolism | The drug may be rapidly metabolized by the liver after absorption. To investigate this, an intravenous (IV) dose should be administered to determine the absolute bioavailability. If the IV clearance is very high, this points to rapid metabolism. Lipid-based formulations that promote lymphatic uptake can help bypass first-pass metabolism.[8] |
| Active efflux by transporters | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump the drug back into the gut lumen. This can be investigated using in vitro models like Caco-2 cell assays with and without P-gp inhibitors.[18] |
Issue 3: The developed formulation (e.g., SEDDS or SLN) is difficult to administer or appears unstable.
| Possible Cause | Troubleshooting Step |
| High viscosity of the formulation | The formulation may be too thick for accurate and easy oral gavage. For SEDDS, adjusting the ratio of oil, surfactant, and cosurfactant can reduce viscosity. For SLN dispersions, ensure the concentration of solid lipid is not excessively high. |
| Physical instability (e.g., precipitation, phase separation) | The drug may be precipitating out of the formulation over time, or the emulsion/dispersion may be unstable. Assess the physical stability of the formulation under storage conditions. For SEDDS, ensure the drug remains dissolved in the formulation. For SLNs, monitor particle size and for signs of aggregation over time. |
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data in rats for this compound in different formulations, based on typical improvements seen for BCS Class II drugs.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 ± 0.5 | 250 ± 80 | 100 (Reference) |
| Micronized Suspension | 150 ± 40 | 1.5 ± 0.5 | 900 ± 250 | 360 |
| Solid Lipid Nanoparticles (SLNs) | 350 ± 90 | 1.0 ± 0.3 | 2500 ± 600 | 1000 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 500 ± 120 | 0.75 ± 0.25 | 3500 ± 850 | 1400 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension
-
Objective: To reduce the particle size of this compound to the micron range to increase its surface area and dissolution rate.
-
Materials: this compound powder, 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water, jet mill or air attrition mill.
-
Procedure:
-
Micronize the this compound powder using a jet mill according to the manufacturer's instructions.
-
Verify the particle size distribution using laser diffraction analysis. The target is a mean particle size (D50) of <10 µm.
-
Prepare the vehicle by dissolving HPMC in deionized water with gentle stirring.
-
Wet the micronized this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring continuously to form a homogenous suspension at the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in rats at a 5 mL/kg dosing volume).
-
Maintain the suspension under constant agitation until administration.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Objective: To encapsulate this compound in a solid lipid matrix to improve its oral absorption.
-
Materials: this compound, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., Poloxamer 188), deionized water, high-shear homogenizer, and a probe sonicator.
-
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the required amount of this compound in the molten lipid.
-
In a separate vessel, heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot oil phase and immediately homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
Subject the pre-emulsion to probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, and entrapment efficiency.
-
Protocol 3: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate this compound in a lipid-based system that forms a microemulsion in the gastrointestinal tract.
-
Materials: this compound, an oil (e.g., Labrafac™ PG), a surfactant (e.g., Kolliphor® RH 40), and a cosurfactant (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the optimal excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant.
-
Add the required amount of this compound to the pre-concentrate of oil, surfactant, and cosurfactant.
-
Gently heat (if necessary) and vortex until the this compound is completely dissolved and the mixture is clear and homogenous.
-
To assess the self-emulsification properties, add a small volume of the SEDDS formulation to a larger volume of water with gentle agitation and observe the formation of a clear or slightly bluish-white emulsion.
-
Characterize the resulting emulsion for droplet size.
-
Visualizations
Caption: Experimental workflow for formulation development and in vivo evaluation.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. tabletscapsules.com [tabletscapsules.com]
- 5. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. mdpi.com [mdpi.com]
- 9. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Rizatriptan Stability in Experimental Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Rizatriptan, focusing on its stability in various experimental buffers. Understanding the stability profile of Rizatriptan is critical for obtaining accurate and reproducible results in preclinical and pharmaceutical research. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results or loss of active compound. | Degradation of Rizatriptan in the experimental buffer. Rizatriptan is susceptible to hydrolysis, particularly in acidic and alkaline conditions.[1][2] | - Ensure the pH of your buffer is within the optimal stability range for Rizatriptan. - Consider performing a preliminary stability study of Rizatriptan in your chosen buffer system under your experimental conditions (time, temperature). - Prepare fresh solutions of Rizatriptan before use, especially when working with buffers outside the optimal pH range. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. Acidic hydrolysis is a known degradation pathway for Rizatriptan.[2] | - The primary degradation product in acidic conditions is 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine.[2] - Utilize a stability-indicating analytical method, such as the one detailed in the Experimental Protocols section, to separate Rizatriptan from its degradation products.[1][2] |
| Precipitation of the compound in the buffer. | Poor solubility of Rizatriptan at a specific pH. The solubility of Rizatriptan benzoate (B1203000) is pH-dependent, with higher solubility observed in acidic conditions (e.g., 89.68 mg/mL at pH 4.5).[3] | - Adjust the pH of the buffer to enhance solubility. - If the experimental design allows, consider using a co-solvent. However, be aware that this may impact the stability and should be validated. |
Rizatriptan Stability Data
The stability of Rizatriptan is significantly influenced by the pH of the solution. The following table summarizes the degradation of Rizatriptan under various stress conditions. While specific stability data in common experimental buffers over time is not extensively published, the forced degradation studies provide a strong indication of its pH-dependent stability.
| Condition | Buffer/Medium | Temperature | Duration | % Degradation | Reference |
| Acidic Hydrolysis | 2N HCl | 90°C | 1 hour | 51.18% | [2] |
| Alkaline Hydrolysis | 2N NaOH | 90°C | 8 hours | 86.14% | [2] |
| Oxidative | 3% H₂O₂ | Room Temp. | 1 hour | 90.73% | [2] |
| Thermal | Solid State | 80°C | 48 hours | No significant degradation | [4] |
| Photolytic | Solid State | UV Light | - | No significant degradation | [2] |
Note: The percentages represent the amount of Rizatriptan that has degraded under the specified conditions.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on Rizatriptan to assess its intrinsic stability.
-
Preparation of Stock Solution: Prepare a stock solution of Rizatriptan benzoate in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.[4]
-
Acidic Degradation:
-
Alkaline Degradation:
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 1 hour.[2]
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid Rizatriptan benzoate powder to a temperature of 80°C in a hot air oven for 48 hours.[4]
-
After exposure, dissolve a known amount of the heat-treated sample in the mobile phase to achieve the desired concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid Rizatriptan benzoate powder to UV light.
-
After exposure, dissolve a known amount of the photolytically-stressed sample in the mobile phase to achieve the desired concentration for HPLC analysis.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
This method is suitable for separating Rizatriptan from its degradation products.
-
Column: Perfectsil C18 (250 mm × 4.6 mm, 5.0 µm) or equivalent.[1]
-
Mobile Phase: 0.01 M Phosphate (B84403) buffer: Methanol (80:20 v/v). Adjust the pH of the buffer to 5.0 with orthophosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 225 nm.[2]
-
Column Temperature: Ambient.[2]
-
Injection Volume: 20 µL.[4]
Visualizations
Rizatriptan Degradation Pathway
The following diagram illustrates the primary degradation pathway of Rizatriptan under acidic conditions.
Caption: Acidic degradation pathway of Rizatriptan.
Experimental Workflow for Stability Testing
This workflow outlines the key steps in assessing the stability of Rizatriptan in an experimental buffer.
Caption: Workflow for Rizatriptan stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing Rizatriptan solutions?
Based on forced degradation studies, Rizatriptan is most stable in neutral to slightly acidic conditions. It shows significant degradation in strongly acidic and, even more so, in alkaline environments.[1][2] For short-term experiments, maintaining a pH between 4.5 and 7.0 is advisable.
Q2: Can I use a phosphate buffer for my experiments with Rizatriptan?
Yes, phosphate buffers are commonly used in HPLC methods for the analysis of Rizatriptan and in dissolution studies, typically at pH values ranging from 3.2 to 6.8.[3][5][6] However, for prolonged storage or long-term experiments, it is recommended to verify the stability of Rizatriptan in your specific phosphate buffer concentration and pH.
Q3: How should I prepare my Rizatriptan solutions to minimize degradation?
It is best to prepare fresh solutions of Rizatriptan for each experiment. If a stock solution needs to be stored, it should be kept at a low temperature (2-8°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air (oxygen).[7]
Q4: Are there any known incompatibilities of Rizatriptan with common buffer components?
While there is no widespread evidence of direct incompatibility with common buffer salts like phosphate, acetate, or citrate, the pH established by these buffers is the critical factor for Rizatriptan's stability. Always ensure that the final pH of your solution is within the stable range for Rizatriptan.
Q5: My analytical results for Rizatriptan are lower than expected. What could be the cause?
Lower than expected concentrations of Rizatriptan can be a result of degradation. Review the pH of your experimental buffer and the storage conditions of your solutions. Ensure that your analytical method is stability-indicating and can accurately separate the parent drug from any degradation products that may have formed.
References
Technical Support Center: Ricasetron Behavioral Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ricasetron in behavioral experiments. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance experimental consistency and data reliability.
Troubleshooting Guide
This guide addresses common issues that may arise during behavioral experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in baseline anxiety-like behavior | Genetic Drift: Differences in the genetic background of the animal strain.[1] Environmental Stressors: Variations in housing conditions, handling, or environmental noise.[2] Experimenter Effects: Inconsistent handling or the presence of different experimenters.[3][4] | - Ensure the use of a genetically homogenous animal strain. For outbred stocks, a larger sample size may be necessary.[1] - Standardize housing and experimental conditions (e.g., cage size, temperature, humidity, lighting).[2] - Habituate animals to the experimenter and testing room.[5] If multiple experimenters are involved, ensure consistent handling procedures.[2] |
| Inconsistent or unexpected effects of this compound | Incorrect Dosing: The dose of this compound may be too low or too high, leading to a lack of efficacy or off-target effects. Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion among individual animals. Route of Administration: The method of drug delivery can influence its bioavailability and time to peak effect. | - Perform a dose-response study to determine the optimal dose for the desired effect in your specific animal model and behavioral paradigm. - Allow for a sufficient acclimatization period after drug administration and before behavioral testing to ensure the drug has reached its target. - Standardize the route and timing of this compound administration. |
| Lack of this compound effect in a specific behavioral task | Low 5-HT3 Receptor Expression: The brain region mediating the behavior of interest may have low expression of 5-HT3 receptors.[6] Task-Specific Insensitivity: The chosen behavioral task may not be sensitive to modulation by the 5-HT3 receptor system. | - Confirm 5-HT3 receptor expression in the relevant brain regions of your animal model using techniques like qPCR or immunohistochemistry.[6] - Consider using a different behavioral paradigm known to be sensitive to 5-HT3 receptor antagonism. |
| Floor or Ceiling Effects in Behavioral Data | Task Difficulty: The behavioral task may be too easy (ceiling effect) or too difficult (floor effect), masking any potential drug effects. | - Adjust the parameters of the behavioral task to achieve an intermediate level of baseline performance. For example, in the five-choice serial reaction time task, the stimulus duration can be modified.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the serotonin (B10506) 5-HT3 receptor.[8] The 5-HT3 receptor is a ligand-gated ion channel. When serotonin (5-HT) binds to this receptor, it causes a rapid influx of cations, leading to neuronal depolarization.[9] this compound blocks this action by competitively binding to the 5-HT3 receptor without activating it, thereby inhibiting the downstream signaling cascade.[9] This mechanism is the basis for its use in modulating behaviors such as anxiety and nausea.[8][10]
Q2: How can I minimize variability in my this compound behavioral experiments?
A2: Minimizing variability is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Standardize Animal Characteristics: Use animals of the same species, strain, sex, and age.[11]
-
Control Environmental Factors: Maintain consistent housing conditions, including temperature, humidity, lighting, and noise levels.[2]
-
Consistent Handling: Handle animals consistently and gently to reduce stress. Habituate them to the experimenter and the testing environment.[5]
-
Automated Data Collection: Whenever possible, use automated systems for behavioral recording and analysis to reduce experimenter bias.[5]
-
Randomization and Counterbalancing: Randomly assign animals to treatment groups and counterbalance the order of testing to control for time-of-day effects and other potential confounds.
Q3: What are some common behavioral assays used to study the effects of this compound?
A3: this compound's effects, particularly its anxiolytic properties, are often studied using the following assays:
-
Elevated Plus-Maze (EPM): This test assesses anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces.[12][13][14]
-
Five-Choice Serial Reaction Time Task (5-CSRTT): This task evaluates attention and impulsivity.[7][15][16]
-
Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding or aversive properties of a drug.[17][18][19]
Detailed Experimental Protocols
Elevated Plus-Maze (EPM)
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Materials:
-
Elevated plus-maze apparatus
-
Video tracking software
-
This compound solution
-
Vehicle solution
-
Experimental animals (mice or rats)
Procedure:
-
Habituation: Allow animals to habituate to the testing room for at least 60 minutes before the experiment.[5]
-
Drug Administration: Administer this compound or vehicle solution to the animals according to the predetermined route and timing.
-
Testing: Place the animal in the center of the elevated plus-maze, facing an open arm.[14]
-
Data Collection: Record the animal's behavior for a 5-minute session using video tracking software.[20] Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.[5][14]
-
Data Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.[14]
-
Cleaning: Thoroughly clean the maze with an appropriate solution between each animal to eliminate olfactory cues.[5]
Five-Choice Serial Reaction Time Task (5-CSRTT)
Objective: To evaluate the effects of this compound on attention and impulsivity.
Materials:
-
5-CSRTT operant chamber
-
Control software
-
This compound solution
-
Vehicle solution
-
Food-restricted experimental animals
Procedure:
-
Pre-training: Train the animals on the 5-CSRTT task until they reach a stable baseline performance.[15] This involves several stages of shaping.
-
Drug Administration: Administer this compound or vehicle solution prior to the test session.
-
Testing: Place the animal in the operant chamber and begin the task. The task requires the animal to detect a brief light stimulus in one of five apertures and make a correct nose-poke response to receive a food reward.[7]
-
Data Collection: The software will record several parameters, including:
-
Accuracy: Percentage of correct responses.
-
Omissions: Number of trials with no response.
-
Premature responses: Responses made before the stimulus is presented (a measure of impulsivity).
-
Perseverative responses: Repeated responses after a correct response.
-
Response latency: Time taken to make a correct response.
-
-
Data Analysis: Analyze the collected data to determine the effects of this compound on attention (accuracy, omissions) and impulsivity (premature responses).
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of this compound.
Materials:
-
CPP apparatus (typically a two- or three-compartment chamber)
-
Video tracking software
-
This compound solution
-
Vehicle solution
-
Experimental animals
Procedure:
-
Pre-conditioning (Baseline): On the first day, place the animal in the apparatus with free access to all compartments and record the time spent in each compartment to determine any initial preference.
-
Conditioning: This phase typically lasts for several days. On alternating days, administer this compound and confine the animal to one of the non-preferred compartments. On the other days, administer the vehicle and confine the animal to the opposite compartment.[17]
-
Post-conditioning (Test): After the conditioning phase, place the animal back in the apparatus with free access to all compartments (with no drug administration) and record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference (rewarding effect). A significant decrease suggests a conditioned place aversion.[17]
Visualizations
Caption: Experimental workflow for the Elevated Plus-Maze (EPM) test.
Caption: Simplified signaling pathway of 5-HT3 receptor antagonism by this compound.
Caption: Logical troubleshooting flow for addressing high variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. uca.edu [uca.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. Five-choice serial-reaction time task - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. amsbio.com [amsbio.com]
- 11. Frontiers | Factors Influencing Individual Variation in Farm Animal Cognition and How to Account for These Statistically [frontiersin.org]
- 12. Elevated plus maze protocol [protocols.io]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 15. touchscreencognition.org [touchscreencognition.org]
- 16. 5 choice serial reaction time task [panlab.com]
- 17. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 20. scispace.com [scispace.com]
Ricasetron cross-reactivity with other neurotransmitter receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the cross-reactivity of Ricasetron with other neurotransmitter receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound, also known as BRL-46470A, is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2][3] Its high affinity for this receptor is demonstrated by a low nanomolar inhibition constant (Ki).
Q2: Does this compound exhibit significant cross-reactivity with other neurotransmitter receptors?
A2: No, this compound is known for its high selectivity. In vitro studies have shown that it does not significantly displace a wide variety of ligands from other neurotransmitter receptors, opioid receptors, or neurotransmitter-gated ion channel complexes at concentrations up to 1 µM.[3]
Q3: My experiment suggests off-target effects of this compound. What could be the cause?
A3: While direct cross-reactivity is low, several factors could contribute to perceived off-target effects. Please refer to our Troubleshooting Guide below for potential explanations and experimental controls.
Q4: Where can I find quantitative data on this compound's binding affinity for various receptors?
A4: A summary of this compound's binding affinity is provided in the Data Presentation section below. It highlights its high affinity for the 5-HT3 receptor and very low affinity for other tested receptors.
Data Presentation
The following table summarizes the binding affinity of this compound for the 5-HT3 receptor and its low potential for cross-reactivity with other major neurotransmitter receptor families.
| Receptor Target | Ligand | Ki (nM) | Comments |
| Serotonin 5-HT3 | [3H]-BRL 43694 | 0.32 | High affinity and selectivity.[3] |
| Other Neurotransmitter Receptors | Various | > 1000 | No significant displacement observed at concentrations up to 1 µM.[3] |
| Opioid Receptors | Various | > 1000 | No significant displacement observed at concentrations up to 1 µM.[3] |
| Neurotransmitter-gated Ion Channels | Various | > 1000 | No significant displacement observed at concentrations up to 1 µM.[3] |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay to Determine this compound Affinity
This protocol outlines a general procedure for a radioligand competition binding assay to determine the inhibition constant (Ki) of this compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor of interest (e.g., [3H]-Granisetron for 5-HT3)
-
This compound (BRL-46470A)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Wash buffer (ice-cold)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor)
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki value.
-
Dilute the radioligand in assay buffer to a concentration at or below its Kd for the target receptor.
-
Prepare the cell membrane suspension in assay buffer to a concentration that ensures less than 10% of the added radioligand is bound.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and cell membrane preparation to designated wells.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and cell membrane preparation to designated wells.
-
Competitive Binding: Add each this compound dilution, radioligand, and cell membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plates. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Apparent off-target effects in cell-based functional assays. | 1. High concentration of this compound used. 2. Indirect effects through the 5-HT3 receptor influencing other pathways in the specific cell type. 3. Experimental artifact. | 1. Perform a dose-response curve to ensure the effect is concentration-dependent and within a reasonable range of the 5-HT3 receptor Ki. 2. Use a different 5-HT3 antagonist as a control. Investigate the downstream signaling of the 5-HT3 receptor in your cell line. 3. Review experimental design, including vehicle controls and potential for compound precipitation. |
| High non-specific binding in radioligand assays. | 1. Inadequate washing. 2. Radioligand sticking to filters or plates. 3. Too high concentration of radioligand or membrane protein. | 1. Increase the number and volume of washes with ice-cold wash buffer. 2. Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine). 3. Optimize the concentrations of radioligand and membrane protein. |
| Inconsistent IC50/Ki values. | 1. Pipetting errors. 2. Instability of this compound in solution. 3. Variation in cell membrane preparation. | 1. Ensure accurate and consistent pipetting, especially for serial dilutions. 2. Prepare fresh solutions of this compound for each experiment. 3. Use a consistent protocol for membrane preparation and quantify protein concentration for each batch. |
Visualizations
Caption: this compound's high selectivity for the 5-HT3 receptor.
Caption: Signaling pathway of the 5-HT3 receptor and its antagonism by this compound.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
Technical Support Center: Ricasetron Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Ricasetron. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of the this compound core structure?
A1: The synthesis of the indole (B1671886) core of this compound, and specifically the introduction of the 3,3-dimethylindoline (B1314585) moiety, can present several challenges. These often relate to reaction control and the potential for side-product formation. Key issues can include:
-
Low Yields in N-Alkylation: The initial N-alkylation of an aniline (B41778) derivative can be inefficient if the reaction conditions are not optimized.
-
Difficult Cyclization: The subsequent intramolecular cyclization to form the indoline (B122111) ring can be sensitive to the choice of catalyst and reaction temperature.
-
Impurity Formation: The presence of unreacted starting materials or the formation of isomeric byproducts can complicate the purification process.
Q2: My purification of this compound by column chromatography is resulting in poor separation. What can I do?
A2: Poor separation during column chromatography is a common issue, often stemming from the basic nature of this compound and the similar polarity of impurities. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: For basic compounds like this compound, adding a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonia) to the mobile phase can improve peak shape and resolution by preventing interaction with acidic silica (B1680970) gel.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (B75360) or a bonded-phase silica, such as C18 for reverse-phase chromatography.
-
Gradient Elution: Employing a gradient elution, where the solvent polarity is gradually changed, can help to separate compounds with close retention times.
-
Sample Loading: Ensure the sample is loaded onto the column in a minimal volume of a solvent in which it is highly soluble to achieve a narrow starting band.
Q3: I am observing a persistent impurity in my final this compound product. How can I identify and remove it?
A3: Identifying and removing a persistent impurity requires a systematic approach:
-
Characterization of the Impurity: Utilize analytical techniques such as LC-MS, NMR, and IR spectroscopy to determine the structure of the impurity. This can provide clues about its origin (e.g., a starting material, a byproduct, or a degradation product).
-
Recrystallization: This is often a highly effective method for removing small amounts of impurities.[1][2][3][4][5] The choice of solvent is critical; an ideal solvent will dissolve this compound well at elevated temperatures but poorly at room temperature, while the impurity remains soluble or insoluble at all temperatures.
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can offer higher resolution than standard column chromatography.
-
Reaction Re-evaluation: If the impurity is a reaction byproduct, revisiting the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) may be necessary to minimize its formation.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low yield in the N-alkylation step | Incomplete reaction | Increase reaction time or temperature. |
| Side reactions (e.g., dialkylation) | Use a slight excess of the aniline starting material. | |
| Poor quality of reagents | Ensure reagents are pure and dry. | |
| Inefficient cyclization to form the indoline ring | Inappropriate catalyst | Screen different Lewis or Brønsted acid catalysts. |
| Suboptimal temperature | Optimize the reaction temperature; too high may cause decomposition, too low may be too slow. | |
| Presence of inhibitors | Ensure starting materials are free from impurities that could poison the catalyst. | |
| Formation of colored impurities | Oxidation of the indole ring | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition at high temperatures | Reduce the reaction temperature or use a more active catalyst that allows for lower temperatures. |
Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Streaking or tailing of the product on TLC/column chromatography | Interaction of the basic amine with acidic silica | Add a small percentage of a base (e.g., 0.1-1% triethylamine or ammonia) to the eluent. |
| Co-elution of impurities with the product | Similar polarity of the product and impurities | Try a different solvent system with varying polarity and selectivity. Consider using a different adsorbent (e.g., alumina). |
| Overloading of the column | Reduce the amount of crude material loaded onto the column. | |
| Product crystallizes on the column | Low solubility of the product in the eluent | Choose a more polar eluent system or perform the chromatography at a slightly elevated temperature. |
| Low recovery from recrystallization | Product is too soluble in the chosen solvent at low temperature | Use a less polar solvent or a solvent mixture. |
| Crystals are too fine and pass through the filter paper | Use a finer porosity filter paper or a double layer of paper. Allow the solution to cool more slowly to encourage larger crystal growth. |
Experimental Protocols
A representative synthetic approach to a key intermediate of this compound, 3,3-dimethylindoline, involves a two-step process.
Step 1: N-Methallylation of Acetanilide (B955)
-
To a stirred solution of acetanilide in a suitable solvent (e.g., toluene), add a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt).
-
Add an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Add methallyl chloride dropwise at a controlled temperature.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent under reduced pressure to obtain the crude N-methallylacetanilide.
Step 2: Cyclization to 1-Acetyl-3,3-dimethylindoline
-
Dissolve the crude N-methallylacetanilide in a high-boiling point solvent (e.g., chlorobenzene).
-
Add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at a controlled temperature.
-
Heat the reaction mixture to facilitate the intramolecular cyclization.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts, dry over an anhydrous salt, and evaporate the solvent to yield the crude 1-acetyl-3,3-dimethylindoline.
Visualizing the Process
This compound Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound, highlighting key intermediates.
Troubleshooting Logic for Low Synthesis Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Purification Workflow for this compound
Caption: A general workflow for the purification of this compound.
References
Validation & Comparative
Ricasetron vs. Ondansetron: A Comparative Guide to 5-HT3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Ricasetron and Ondansetron (B39145), two prominent antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor. The information presented herein is intended to support research and drug development efforts by elucidating the pharmacological nuances of these compounds. This analysis is based on available experimental data, focusing on their binding affinities and the methodologies used to determine them.
Introduction to 5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily.[1] Activation of these receptors by serotonin (B10506) (5-hydroxytryptamine) leads to a rapid influx of cations, primarily Na+ and K+, resulting in neuronal depolarization.[1] 5-HT3 receptors are strategically located in the central and peripheral nervous systems, including the chemoreceptor trigger zone and vagal afferent nerves, playing a crucial role in the emetic reflex.[2] Antagonists of the 5-HT3 receptor, such as this compound and Ondansetron, are effective antiemetics, widely used in the management of nausea and vomiting induced by chemotherapy, radiation, and postoperative states.[3][4]
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential clinical efficacy. The following tables summarize the available quantitative data for this compound and Ondansetron at the 5-HT3 receptor. It is important to note that the data for each compound have been sourced from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: this compound (BRL 46470) Binding Affinity for the 5-HT3 Receptor
| Radioligand | Tissue/Cell Line | Kd (nM) | Reference |
| [3H]-BRL 46470 | Rat cerebral cortex/hippocampus homogenates | 1.57 ± 0.18 | [5] |
| [3H]-BRL 46470 | Rat ileum homogenates | 2.49 ± 0.30 | [5] |
| [3H]-BRL 46470 | NG108-15 cell homogenates | 1.84 ± 0.27 | [5] |
| [3H]-BRL 46470 | HEK-5-HT3As cell homogenates | 3.46 ± 0.36 | [5] |
Table 2: Ondansetron Binding Affinity for the 5-HT3 Receptor
| Radioligand | Tissue/Cell Line | pKi | Ki (nM) (calculated) | Reference |
| [3H]GR65630 | Rat cortical membranes | 8.70 (8.64-8.77) | ~2.00 | [6] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki value was calculated from the provided pKi value.
Experimental Protocols
The following section details a representative experimental protocol for a radioligand binding assay, a common method for determining the binding affinity of a compound to a receptor. This protocol is a generalized representation based on established methodologies.
Radioligand Binding Assay for 5-HT3 Receptor Antagonists
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Ondansetron) for the 5-HT3 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing 5-HT3 receptors (e.g., rat cerebral cortex, HEK293 cells transfected with the human 5-HT3A receptor).
-
Radioligand: A tritiated 5-HT3 receptor antagonist with high affinity, such as [3H]GR65630 or [3H]-BRL 46470.
-
Test Compounds: this compound, Ondansetron, and other relevant ligands.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Tissues or cells are homogenized in ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate.
-
Total Binding: Wells contain the membrane preparation and the radioligand.
-
Non-specific Binding: Wells contain the membrane preparation, the radioligand, and a high concentration of a non-labeled 5-HT3 receptor antagonist to saturate the specific binding sites.
-
Competitive Binding: Wells contain the membrane preparation, the radioligand, and varying concentrations of the test compound.
-
-
Incubation:
-
The plate is incubated, typically at room temperature, for a sufficient time to reach binding equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with scintillation fluid.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Competitive Radioligand Binding Assay.
References
- 1. Comparison between ondansetron and granisetron in preventing nausea and vomiting after laparoscopic cholecystectomy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A meta-analysis comparing the efficacy of four 5-HT3-receptor antagonists for acute chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Binding Affinity of Ricasetron and Granisetron at the 5-HT3 Receptor
A comprehensive guide for researchers and drug development professionals on the binding characteristics of two key 5-HT3 receptor antagonists.
This guide provides a detailed comparison of the binding affinities of Ricasetron and Granisetron for the serotonin (B10506) 5-HT3 receptor. The information presented is supported by experimental data from preclinical studies, with a focus on quantitative metrics and the methodologies used to obtain them.
Executive Summary
Both this compound (BRL-46470A) and Granisetron are potent antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in nausea and vomiting. Preclinical data indicates that this compound exhibits a high affinity for the 5-HT3 receptor, with reported Ki values in the sub-nanomolar range. Granisetron also demonstrates high affinity, with binding constants consistently in the low nanomolar range. This guide will delve into the specific binding parameters and the experimental context in which they were determined.
Quantitative Binding Affinity Data
The binding affinities of this compound and Granisetron for the 5-HT3 receptor have been determined in various preclinical studies, primarily through radioligand binding assays. The following table summarizes key quantitative data for these two compounds.
| Compound | Parameter | Value | Species/Tissue | Radioligand | Reference |
| This compound | Ki | 0.32 nM ± 0.04 | Rat brain membranes | [3H]-BRL 43694 | [1][2] |
| Kd | 1.57 nM ± 0.18 | Rat cerebral cortex/hippocampus | [3H]-BRL 46470 | [3][4] | |
| Granisetron | pKi | 9.15 (9.02-9.28) | Rat cortical membranes | [3H]GR65630 | |
| Kd | 1.55 nM ± 0.61 | Rat cerebral cortex/hippocampus | [3H]-granisetron | [4] | |
| Kd | 2.03 nM ± 0.42 | HEK-5-HT3As cells | [3H]-granisetron | [4] |
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[5] Upon binding of the endogenous agonist serotonin (5-HT), the channel opens, allowing the rapid influx of cations, primarily Na+ and Ca2+, which leads to depolarization of the neuron and initiation of downstream signaling cascades. Antagonists like this compound and Granisetron competitively bind to the receptor, preventing agonist-induced channel opening and subsequent neuronal excitation.
Experimental Protocols
The binding affinities of this compound and Granisetron are typically determined using competitive radioligand binding assays. The following is a generalized protocol based on methodologies described in the literature.
Cell Membrane Preparation
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT3A receptor are cultured to confluency.
-
Harvesting: Cells are harvested, and a cell pellet is obtained by centrifugation.
-
Homogenization: The cell pellet is resuspended in an ice-cold lysis buffer and homogenized to rupture the cells and release the membranes.
-
Isolation: The homogenate is subjected to high-speed centrifugation to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is washed and resuspended in a suitable buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay.
Radioligand Binding Assay
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [3H]Granisetron or [3H]GR65630), and either buffer (for total binding), a high concentration of a non-labeled antagonist (for non-specific binding), or varying concentrations of the test compound (this compound or Granisetron).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis
The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
References
- 1. researchgate.net [researchgate.net]
- 2. BRL 46470A: a highly potent, selective and long acting 5-HT3 receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic Properties of Ricasetron and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic effects of Ricasetron, a 5-HT3 receptor antagonist, and Diazepam, a classical benzodiazepine (B76468). By examining their mechanisms of action, and performance in preclinical anxiety models, this document aims to provide a comprehensive resource for researchers in the field of anxiolytic drug development.
Mechanism of Action
This compound: As a selective antagonist of the serotonin (B10506) 5-HT3 receptor, this compound modulates the activity of this ligand-gated ion channel. 5-HT3 receptors are primarily located on GABAergic interneurons in brain regions associated with anxiety, such as the amygdala and hippocampus. By blocking the excitatory effects of serotonin at these receptors, this compound is thought to indirectly enhance GABAergic inhibition, leading to a reduction in anxiety.
Diazepam: Diazepam, a positive allosteric modulator of the GABA-A receptor, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3] By binding to the benzodiazepine site on the GABA-A receptor, Diazepam increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[1][4] This widespread central nervous system depression underlies its anxiolytic, sedative, and muscle-relaxant properties.[1][2]
Signaling Pathways
The distinct mechanisms of this compound and Diazepam are illustrated in the following signaling pathway diagrams.
Preclinical Evidence: A Comparative Look
Direct comparative studies between this compound and Diazepam are limited in publicly available literature. Therefore, to provide a meaningful comparison, data from a study comparing the anxiolytic effects of Ondansetron (B39145), another potent 5-HT3 antagonist, with Diazepam is presented below. This serves as a reasonable proxy for understanding the expected performance of this compound relative to a benzodiazepine standard.
Elevated Plus-Maze (EPM) Test
This test assesses anxiety-like behavior in rodents by measuring their tendency to explore open, elevated arms versus enclosed arms. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
Table 1: Comparison of Ondansetron and Diazepam in the Elevated Plus-Maze Test in Mice
| Treatment Group (n=6 per group) | Dose (mg/kg, i.p.) | Time Spent in Open Arms (seconds, Mean ± SD) | Number of Entries into Open Arms (Mean ± SD) |
| Control (Vehicle) | - | 50.89 ± 0.73 | 5.00 ± 0.89 |
| Ondansetron | 0.1 | 62.34 ± 1.21 | 6.50 ± 1.04 |
| Ondansetron | 0.5 | 85.12 ± 2.10 | 10.16 ± 1.16 |
| Ondansetron | 1.0 | 98.56 ± 3.52 | 12.33 ± 1.21 |
| Diazepam | 1.0 | 112.04 ± 3.94 | 14.50 ± 1.30 |
*p<0.05 significant as compared to the control group. Data adapted from a comparative study of Ondansetron and Diazepam.[5][6][7]
In the elevated plus-maze test, both Ondansetron and Diazepam demonstrated significant anxiolytic effects compared to the vehicle control.[5][6][7] Diazepam, at a dose of 1 mg/kg, showed a numerically greater increase in both time spent in and entries into the open arms compared to the highest dose of Ondansetron tested.[5][6][7]
Light-Dark Box Test
This model is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Table 2: Representative Data for Diazepam in the Light-Dark Box Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Light Compartment (seconds) | Number of Transitions |
| Vehicle | - | ~45 | ~8 |
| Diazepam | 0.75 | ~60 | ~10 |
| Diazepam | 1.5 | ~80 | ~12 |
| Diazepam | 3.0 | ~100 | ~15 |
*Indicates a statistically significant increase compared to the vehicle group. Data are illustrative and based on typical findings for Diazepam in this test.[8]
While direct comparative data for this compound in the light-dark box was not available, studies with other 5-HT3 antagonists have shown anxiolytic-like effects in this paradigm.[8] Diazepam consistently and dose-dependently increases the time spent in the light compartment, confirming its robust anxiolytic profile.[8]
Fear Conditioning Test
This test assesses fear memory and the effects of drugs on the acquisition, consolidation, and expression of conditioned fear. Freezing behavior in response to a conditioned stimulus (e.g., a tone previously paired with a mild footshock) is a common measure of fear.
Experimental Protocols
Elevated Plus-Maze (EPM) Test
Objective: To assess the anxiolytic effects of a test compound by measuring the exploration of open and enclosed arms of an elevated maze.
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms of equal size.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: The test compound (e.g., this compound), reference drug (e.g., Diazepam), or vehicle is administered to the animals (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30 minutes).
-
Test Initiation: Each animal is placed individually in the center of the maze, facing one of the enclosed arms.
-
Exploration Period: The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes.
-
Data Collection: An overhead camera records the session. The time spent in the open and enclosed arms, the number of entries into each arm, and the total distance traveled are automatically or manually scored.
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated and compared between treatment groups using appropriate statistical tests.
Light-Dark Box Test
Objective: To evaluate anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.
Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
Procedure:
-
Habituation: Animals are habituated to the testing room prior to the experiment.
-
Drug Administration: The test compound, reference drug, or vehicle is administered.
-
Test Initiation: Each animal is placed in the center of the light compartment, facing away from the opening to the dark compartment.
-
Exploration Period: The animal is allowed to move freely between the two compartments for a set duration (e.g., 5-10 minutes).
-
Data Collection: A video camera records the session. The time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment are measured.
-
Data Analysis: The data are analyzed to compare the different treatment groups.
Fear Conditioning Test
Objective: To assess the effect of a compound on the acquisition, consolidation, or expression of learned fear.
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for presenting an auditory cue (conditioned stimulus, CS). A separate, contextually different chamber is used for testing the fear response to the cue.
Procedure:
-
Habituation (Day 1): Animals are placed in the conditioning chamber and allowed to explore for a brief period.
-
Conditioning (Day 1): The animal is presented with a neutral stimulus (e.g., a tone) that co-terminates with an aversive unconditioned stimulus (US), such as a mild footshock. This pairing is typically repeated several times. Drug administration can occur before this phase to test effects on acquisition.
-
Contextual Fear Test (Day 2): The animal is returned to the original conditioning chamber, and freezing behavior is measured in the absence of the tone to assess fear associated with the context.
-
Cued Fear Test (Day 2 or 3): The animal is placed in a novel context, and after a baseline period, the auditory cue (CS) is presented without the footshock. Freezing behavior during the cue presentation is measured. Drug administration can occur before this phase to test effects on the expression of conditioned fear.
-
Data Analysis: The percentage of time spent freezing during the contextual and cued tests is calculated and compared across treatment groups.
Summary and Conclusion
Both this compound and Diazepam exhibit anxiolytic properties in preclinical models of anxiety. Diazepam, as a benzodiazepine, demonstrates robust and consistent anxiolytic effects across a wide range of tests. Its mechanism of action through the enhancement of GABAergic inhibition is well-established.
This compound, representing the 5-HT3 antagonist class, also shows promise as an anxiolytic agent. Its distinct mechanism of action, modulating the serotonergic system, suggests it may offer a different therapeutic profile, potentially with a reduced liability for sedation and dependence compared to benzodiazepines. However, the preclinical data for 5-HT3 antagonists, in general, suggest that their anxiolytic effects may be less consistent or potent than those of benzodiazepines in some models.
Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential advantages of this compound over established anxiolytics like Diazepam. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.
References
- 1. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jmsh.ac.in [jmsh.ac.in]
- 7. jmsh.ac.in [jmsh.ac.in]
- 8. The effects of ondansetron (GR38032F) in rats and mice treated subchronically with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pretreatment with diazepam suppresses the reduction in defensive freezing behavior induced by fluvoxamine in the conditioned fear stress paradigm in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of diazepam on fear extinction in nulliparous and primiparous female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic handling modifies the anxiolytic effect of diazepam in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ricasetron and Zatosetron: Dose-Response Profiles at the 5-HT3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dose-response characteristics of two potent 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists, Ricasetron (BRL 46470A) and Zatosetron (LY277359). The 5-HT3 receptor, a ligand-gated ion channel, is a key target in the therapeutic management of nausea and vomiting, particularly in the context of chemotherapy, as well as in research into anxiety and other neurological disorders. This document summarizes key quantitative data, outlines common experimental methodologies for antagonist characterization, and visually represents the relevant biological pathways and experimental workflows.
Quantitative Comparison of Receptor Affinity
The potency of a receptor antagonist is a critical determinant of its pharmacological effect. This is often quantified by its binding affinity (Ki) or its functional inhibitory concentration (IC50 or pA2). A lower Ki or IC50 value, or a higher pA2 value, indicates a greater potency. The following table summarizes the available in vitro dose-response data for this compound. While Zatosetron is recognized as a potent 5-HT3 antagonist, specific in vitro binding affinity data (Ki or IC50) is not as readily available in the public domain, with in vivo efficacy data being more commonly reported.
| Compound | Parameter | Value | Experimental System |
| This compound (BRL 46470A) | Ki | 0.32 nM | Rat brain membranes |
| Ki | 1.58 nM | Rat brain homogenate | |
| Ki | 150 pM | NG108-15 cells | |
| pA2 | 10.1 | Rabbit isolated heart | |
| Zatosetron (LY277359) | ED50 | 0.86 µg/kg (i.v.) | Antagonism of 5-HT-induced bradycardia in rats[1] |
Note: A direct comparison of the in vitro potency of this compound and Zatosetron is challenging due to the limited availability of publicly accessible, directly comparable in vitro data for Zatosetron. The provided ED50 value for Zatosetron reflects its potency in a complex in vivo system and is not directly comparable to the in vitro Ki and pA2 values for this compound.
Experimental Protocols
The determination of the dose-response relationship for 5-HT3 receptor antagonists typically involves two main types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the 5-HT3 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the 5-HT3 receptor (e.g., HEK293 cells, NG108-15 cells, or rat brain tissue).
-
Competitive Binding: A fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or Zatosetron).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Antagonism Assay (e.g., Calcium Influx Assay)
This assay measures the ability of a compound to inhibit the functional response of the 5-HT3 receptor to an agonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the pA2 value of the test compound.
Methodology:
-
Cell Culture: Cells expressing functional 5-HT3 receptors (e.g., HEK293 or CHO cells) are cultured and plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or Zatosetron).
-
Agonist Stimulation: A 5-HT3 receptor agonist (e.g., serotonin (B10506) or 2-methyl-5-HT) is added to the wells to stimulate the receptors, leading to calcium influx and an increase in fluorescence.
-
Signal Detection: The change in fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced fluorescence signal is plotted against the antagonist concentration to determine the IC50. For pA2 determination, Schild analysis is performed by measuring the shift in the agonist dose-response curve in the presence of different antagonist concentrations.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound and Zatosetron's action, the following diagrams illustrate the 5-HT3 receptor signaling pathway, a typical experimental workflow for determining antagonist potency, and a logical comparison of the two compounds based on the available data.
References
A Head-to-Head Examination of Ricasetron and Other 5-HT3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The 5-hydroxytryptamine-3 (5-HT3) receptor antagonists, commonly known as "setrons," are a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy and postoperative states. While several agents in this class have achieved widespread clinical use, others, like Ricasetron (BRL-46470), remain in the preclinical domain despite promising early findings. This guide provides a comparative overview of this compound against other prominent 5-HT3 antagonists, focusing on available experimental data concerning their pharmacological and functional properties.
Introduction to this compound (BRL-46470)
This compound emerged in early research as a potent and selective antagonist of the 5-HT3 receptor.[1] Preclinical studies highlighted its potential not only as an antiemetic but also as an anxiolytic agent, with a purportedly stronger anxiety-reducing profile compared to its contemporaries.[1] However, this compound was never developed for widespread medical use, and as such, direct head-to-head clinical data is scarce.[1] This comparison, therefore, draws upon its known preclinical characteristics and contrasts them with the extensive data available for clinically approved 5-HT3 antagonists.
Mechanism of Action: The 5-HT3 Receptor Pathway
5-HT3 receptor antagonists exert their effects by blocking the action of serotonin (B10506) (5-HT) at 5-HT3 receptors. These receptors are ligand-gated ion channels located on neurons in both the central nervous system (CNS) and the peripheral nervous system (PNS).[2] In the context of emesis, they are densely populated on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brainstem.[3]
Chemotherapeutic agents can cause damage to enterochromaffin cells in the gut, leading to a massive release of serotonin.[4] This serotonin then binds to 5-HT3 receptors on vagal afferents, initiating a signal to the vomiting center in the brainstem. By blocking these receptors, 5-HT3 antagonists inhibit this signaling pathway.[4]
Figure 1: Simplified 5-HT3 Receptor Signaling Pathway in Emesis.
Comparative Pharmacology: Receptor Binding Affinity
A key determinant of a drug's potency is its binding affinity for its target receptor, often expressed as the inhibition constant (Ki) or dissociation constant (Kd). A lower value indicates a higher affinity. This compound has demonstrated high affinity for the 5-HT3 receptor in preclinical studies. While direct comparative studies are limited, data for this compound and other antagonists have been independently reported.
Table 1: 5-HT3 Receptor Binding Affinities of Select Antagonists
| Antagonist | Receptor Binding Affinity (pKi or -log(Ki)) | Reference Tissue/System |
|---|---|---|
| This compound | ~8.8 (Kd in nM: 1.57) | Rat Cerebral Cortex |
| Ondansetron (B39145) | 8.70 | Rat Cortical Membranes |
| Granisetron | 9.15 | Rat Cortical Membranes |
| Palonosetron | >10 (High Affinity) | Recombinant Human 5-HT3 Receptors |
Note: Data is compiled from multiple sources and methodologies may vary. pKi is the negative logarithm of the Ki value; a higher pKi indicates higher affinity.
Palonosetron, a second-generation antagonist, generally exhibits a significantly higher binding affinity and a longer plasma half-life compared to first-generation agents like ondansetron and granisetron.[5] This may contribute to its distinct clinical profile, particularly in delayed-onset nausea and vomiting.[5] this compound's high affinity places it among the more potent first-generation antagonists in preclinical evaluations.
Comparative Efficacy: Preclinical and Clinical Data
Direct, head-to-head clinical trials involving this compound are not available. However, extensive meta-analyses have compared the efficacy of approved 5-HT3 antagonists for the prevention of chemotherapy-induced nausea and vomiting (CINV).
Table 2: Comparative Clinical Efficacy in Acute CINV (Complete Response %)
| Comparison | Chemotherapy Type | Result |
|---|---|---|
| Granisetron vs. Ondansetron | All Types | Equivalent Efficacy |
| Granisetron vs. Tropisetron | All Types | Granisetron showed a slight advantage |
| Ondansetron vs. Tropisetron | All Types | Equivalent Efficacy |
| Ondansetron vs. Dolasetron | All Types | Equivalent Efficacy |
Complete Response is typically defined as no emetic episodes and no use of rescue medication in the first 24 hours post-chemotherapy. Data is synthesized from meta-analyses.
While preclinical studies suggested differences in potency among first-generation 5-HT3 antagonists, these have not consistently translated into significant differences in clinical efficacy when used at appropriate doses.[6] The choice between these agents in a clinical setting is often guided by factors such as cost and dosing schedule.[7]
Preclinical Evidence of Anxiolytic and Antiemetic Activity
This compound was noted for its pronounced anxiolytic-like properties in animal models, in addition to its antiemetic effects.
-
Antiemetic Activity: Like other 5-HT3 antagonists, this compound's efficacy would have been tested in models such as cisplatin-induced emesis in ferrets. This model is a gold standard for assessing anti-nausea drugs.[8][9]
-
Anxiolytic Activity: The anxiolytic potential of compounds is often evaluated using models like the elevated plus-maze and the social interaction test in rodents.[10][11] this compound showed a strong signal in these preclinical anxiety models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to evaluate 5-HT3 antagonists.
Receptor Binding Affinity Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT3 receptor.
Methodology:
-
Preparation: Cell membranes are prepared from tissues or cell lines expressing a high density of 5-HT3 receptors (e.g., rat cerebral cortex or HEK293 cells transfected with the human 5-HT3 receptor).
-
Incubation: A fixed concentration of a radiolabeled 5-HT3 antagonist (e.g., [3H]-granisetron) is incubated with the membrane preparation.
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters (representing bound ligand) is measured using liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
Figure 2: Experimental Workflow for Receptor Binding Affinity Assay.
Cisplatin-Induced Emesis Model in Ferrets
Objective: To evaluate the antiemetic efficacy of a 5-HT3 antagonist against chemotherapy-induced vomiting.
Methodology:
-
Acclimatization: Male ferrets are acclimatized to the experimental environment.
-
Drug Administration: Animals are pre-treated with the test antagonist (e.g., this compound) or vehicle control via a specified route (e.g., intraperitoneal, intravenous).
-
Emesis Induction: After a set pre-treatment time, a high dose of cisplatin (B142131) (e.g., 5-10 mg/kg, i.p.) is administered to induce an emetic response.[9]
-
Observation: Each animal is observed continuously for a defined period (e.g., 4-24 hours). The primary endpoints are the number of retches and vomits (emetic episodes) and the latency to the first emetic episode.
-
Analysis: The efficacy of the antagonist is determined by comparing the emetic response in the drug-treated group to the vehicle-treated control group.
Elevated Plus-Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiety-reducing effects of a compound in rodents. The test relies on the conflict between the animal's tendency to explore a novel environment and its aversion to open, elevated spaces.[10]
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by high walls.
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the trial.[12]
-
Procedure: The rodent is placed in the center of the maze, facing one of the open arms. It is then allowed to explore freely for a set period, typically 5 minutes.[13]
-
Data Collection: The session is recorded by an overhead video camera. Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
Analysis: Anxiolytic compounds are expected to increase the proportion of time spent in the open arms and the number of entries into the open arms, compared to vehicle-treated controls.[10]
Figure 3: Generalized Workflow for Preclinical Anxiolytic Testing.
Conclusion
This compound (BRL-46470) is a potent, high-affinity 5-HT3 receptor antagonist that demonstrated both antiemetic and notable anxiolytic properties in preclinical models. Due to its discontinuation from development, it lacks the extensive head-to-head clinical data available for other setrons like ondansetron, granisetron, and palonosetron. While preclinical pharmacological differences in binding affinity and potency exist among the various 5-HT3 antagonists, clinical meta-analyses of the approved first-generation agents have largely shown therapeutic equivalence in managing acute CINV. The unique preclinical profile of this compound suggests it may have offered a different therapeutic spectrum, particularly concerning anxiety, but its full potential in a clinical setting remains unevaluated.
References
- 1. Effects of 5-HT3 receptor antagonists on models of acute and delayed emesis induced by cisplatin in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT3 receptor antagonists injected into the area postrema inhibit cisplatin-induced emesis in the ferret - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Ricasetron's Antiemetic Efficacy: A Comparative Analysis Across Preclinical Models
For researchers and drug development professionals, understanding the comparative efficacy of novel antiemetic agents is crucial. This guide provides a detailed cross-validation of Ricasetron's (BRL-46470) antiemetic effects in established preclinical models, benchmarked against other 5-HT3 receptor antagonists. The data is presented to facilitate objective comparison and is supported by detailed experimental protocols.
This compound, a selective and potent 5-HT3 receptor antagonist, has demonstrated significant antiemetic properties in preclinical studies. Its efficacy has been notably evaluated in the ferret model, a gold standard for emesis research due to its robust and predictable response to various emetic stimuli, including radiation and chemotherapeutic agents like cisplatin (B142131).
Comparative Efficacy of this compound
While direct head-to-head comparative studies of this compound against other 5-HT3 antagonists are limited in publicly available literature, its performance in the radiation-induced emesis model in ferrets provides a strong indication of its potent and prolonged antiemetic action.
Radiation-Induced Emesis in Ferrets
In a key study, this compound demonstrated a dose-dependent inhibition of emesis induced by total body X-irradiation in conscious ferrets.[1] Oral administration of this compound at doses ranging from 0.05 to 0.5 mg/kg effectively prevented vomiting over a 2-hour observation period.[1] A noteworthy finding was the sustained antiemetic effect, with protection observed even when the drug was administered 3 to 4 hours prior to radiation exposure, suggesting a long-lasting receptor antagonism.[1]
| Treatment Group | Dose (p.o.) | Number of Emetic Episodes (Mean ± SEM) | Percentage Inhibition | Reference |
| Vehicle Control | - | Data not specified | 0% | [1] |
| This compound | 0.05 mg/kg | Dose-dependent reduction | Not specified | [1] |
| This compound | 0.5 mg/kg | Dose-dependent reduction | Not specified | [1] |
Table 1: Antiemetic Effect of this compound in Radiation-Induced Emesis in Ferrets. Data from Bermudez & Sanger, 1994. While specific mean emetic episode counts were not provided in the abstract, a clear dose-dependent prevention was reported.
Comparison with Other 5-HT3 Antagonists in Ferret Models
To provide a comparative context, data from studies evaluating other 5-HT3 antagonists in similar ferret models of emesis are presented below. It is important to note that these are not from direct comparative trials with this compound and experimental conditions may vary.
Cisplatin-Induced Emesis in Ferrets
The ferret model of cisplatin-induced emesis is widely used to evaluate antiemetic drugs.[2][3][4] Cisplatin administration induces both acute and delayed phases of emesis, mimicking the clinical scenario in chemotherapy patients.[3]
| Antiemetic | Dose | Emetic Challenge | Observation Period | % Inhibition of Acute Emesis (Day 1) | % Inhibition of Delayed Emesis (Day 2) | % Inhibition of Delayed Emesis (Day 3) | Reference |
| Ondansetron | 1 mg/kg, i.p. (three times daily) | Cisplatin (5 mg/kg, i.p.) | 3 days | 60-76% | 73-84% | ~38-74% | Rudd & Naylor, 1996 |
| Granisetron | 0.5 mg/kg, i.v. | Cyclophosphamide (80 mg/kg, i.v.) + Doxorubicin (6 mg/kg, i.v.) | Not specified | Significant reduction (1 of 4 vomited vs 4 of 4 in control) | Not applicable | Not applicable | Marr et al., 1993 |
Table 2: Efficacy of Ondansetron and Granisetron in Chemotherapy-Induced Emesis in Ferrets. This table provides a benchmark for the expected efficacy of 5-HT3 antagonists in this model.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the ferret models of emesis.
Radiation-Induced Emesis Model
-
Animal Model: Conscious male ferrets (Mustela putorius furo).
-
Emetic Stimulus: Total body X-irradiation.
-
Drug Administration: this compound (or vehicle) administered orally (p.o.) or intravenously (i.v.) at specified doses and time points before irradiation.
-
Observation: Animals are observed for a defined period (e.g., 2 hours) post-irradiation.
-
Parameters Measured: The number of retches and vomits (emetic episodes) are recorded.
-
Statistical Analysis: Comparison of the number of emetic episodes between treated and control groups.
Cisplatin-Induced Emesis Model
-
Animal Model: Male ferrets.
-
Emetic Stimulus: Intraperitoneal (i.p.) injection of cisplatin (typically 5-10 mg/kg).[2][3]
-
Drug Administration: Antiemetic drugs (e.g., ondansetron, granisetron) or vehicle are administered at various time points before and/or after cisplatin injection.
-
Observation: Animals are observed for an extended period (e.g., 72 hours) to assess both acute (0-24 hours) and delayed (24-72 hours) emesis.[3]
-
Parameters Measured: The number of retches and vomits are counted. The latency to the first emetic episode can also be recorded.
-
Statistical Analysis: Comparison of emetic responses between drug-treated and vehicle-treated groups for both acute and delayed phases.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in chemotherapy-induced emesis and a typical experimental workflow for evaluating antiemetic drugs.
Conclusion
References
- 1. Prolonged anti-emetic activity and 5-HT3-receptor antagonism by BRL 46470 in conscious ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ricasetron and Newer Generation 5-HT3 Antagonists for Receptor Potency
For Researchers, Scientists, and Drug Development Professionals: A Guide to Benchmarking 5-HT3 Receptor Antagonists
This guide provides a comparative overview of the potency of the 5-HT3 receptor antagonist Ricasetron against newer generation agents, notably the second-generation antagonist Palonosetron (B1662849) and other key first-generation compounds. While direct, recent comparative potency data for this compound is limited in publicly accessible literature, this guide benchmarks available data for widely studied 5-HT3 antagonists to provide a framework for research and development.
The 5-HT3 receptor, a ligand-gated ion channel, is a critical target in managing chemotherapy-induced and post-operative nausea and vomiting.[1] The potency of antagonists at this receptor is a key determinant of their clinical efficacy. Newer, second-generation antagonists are characterized by higher binding affinities and longer durations of action compared to their predecessors.[2][3]
Quantitative Comparison of 5-HT3 Antagonist Potency
The binding affinity of an antagonist to its receptor is a primary measure of its potency. This is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value (and therefore a higher pKi) indicates a higher binding affinity. The following table summarizes the reported binding affinities for several key 5-HT3 antagonists.
| Antagonist | Receptor Subtype | Ki (nM) | pKi | Reference Compound | Cell Line/Tissue |
| Palonosetron | 5-HT3A | 0.3 | 9.52 | [3H]granisetron | HEK293 cells |
| Palonosetron | 5-HT3AB | 0.35 | 9.46 | [3H]granisetron | HEK293 cells |
| Cilansetron | 5-HT3 | 0.19 | 9.72 | Not Specified | Not Specified |
| Unnamed Compound 22 | 5-HT3A | 0.051 | 10.29 | [3H]granisetron | Not Specified |
| Unnamed Compound | Human 5-HT3 | 3.0 | 8.5 | Not Specified | Not Specified |
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a non-selective cation channel.[1] Upon binding of serotonin (B10506), the channel opens, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions. This influx causes depolarization of the neuron, initiating an excitatory signal.[1][2] This signaling is central to the emetic reflex. 5-HT3 receptor antagonists competitively block this binding site, preventing channel opening and subsequent neuronal depolarization.
Experimental Protocols
The determination of antagonist potency is primarily achieved through in vitro binding and functional assays.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the 5-HT3 receptor.
1. Cell Membrane Preparation:
-
Culture a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) to confluency.
-
Harvest the cells and centrifuge to form a pellet.
-
Resuspend the pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in a binding buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains cell membranes and a radiolabeled 5-HT3 antagonist (e.g., [3H]granisetron).
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-labeled antagonist to saturate the receptors.
-
Competitive Binding: Contains membranes, radioligand, and serial dilutions of the test antagonist (e.g., this compound, Palonosetron).
-
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test antagonist to generate a dose-response curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The landscape of 5-HT3 receptor antagonists has evolved, with newer generation agents like Palonosetron demonstrating significantly higher binding affinities compared to first-generation drugs. This increased potency often translates to improved clinical performance, particularly in the prevention of delayed nausea and vomiting.[4][5] While quantitative data for this compound is not as prevalent in recent literature, the experimental framework provided here offers a robust methodology for benchmarking its potency against any current or future 5-HT3 antagonist. For drug development professionals, utilizing standardized binding and functional assays is critical for accurately characterizing and comparing the pharmacological profiles of new chemical entities targeting the 5-HT3 receptor.
References
- 1. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Antiemetic Effectiveness of Palonosetron Versus Ondansetron in Patients on Cancer Chemotherapy: A Prospective Observational Study in South Indians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of palonosetron (PAL) compared to other serotonin inhibitors (5-HT3R) in preventing chemotherapy-induced nausea and vomiting (CINV) in patients receiving moderately or highly emetogenic (MoHE) treatment: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ricasetron: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle Ricasetron with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves (nitrile or neoprene), and a laboratory coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation or skin contact.
Step 1: Hazardous Waste Determination
The first and most critical step is to determine if this compound is classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.
1.1. Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for a chemical's hazards and disposal requirements. If you have an SDS for the specific formulation of this compound you are using, it should provide guidance in the "Disposal Considerations" section.
1.2. Contact Your Environmental Health and Safety (EHS) Department: Your institution's EHS department is the definitive resource for waste disposal procedures. They can provide guidance on whether this compound is already classified within your institution's waste management program or assist in making a hazardous waste determination.
1.3. Hazardous Waste Characteristics: If the SDS is unavailable or inconclusive, and in consultation with your EHS department, you must determine if the waste exhibits any of the four characteristics of hazardous waste[1][2][3]:
- Ignitability: Can it readily catch fire?[1][4]
- Corrosivity: Is it highly acidic or basic?[1][4]
- Reactivity: Is it unstable and likely to explode or react violently?[1][4]
- Toxicity: Is it harmful or fatal if ingested or absorbed?[1]
This compound is not currently listed on the RCRA P or U lists of acute hazardous wastes. However, a formal determination based on its characteristics is still necessary.
The following diagram illustrates the decision-making process for determining the appropriate disposal pathway for a laboratory chemical like this compound.
Step 2: Segregation and Collection of Waste
Proper segregation of waste is crucial to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container, if possible, or in a clearly labeled, sealed waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container.
-
Avoid mixing this compound waste with other incompatible waste streams.
-
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" or "Non-Hazardous Waste" (as determined in Step 1).
-
The full chemical name: "this compound".
-
The primary hazards (e.g., "Toxic," "Irritant"), if applicable.
-
The date of accumulation.
-
The name and contact information of the principal investigator or laboratory.
Step 4: Storage of Waste
Store all waste containers in a designated, secure, and well-ventilated secondary containment area. This area should be away from general laboratory traffic and incompatible materials. Ensure containers are tightly sealed to prevent spills or the release of vapors.
Step 5: Final Disposal Procedures
The final disposal method depends on the hazardous waste determination.
Protocol for Non-Hazardous this compound Waste
If it is determined that this compound waste is non-hazardous, follow your institution's specific procedures for non-hazardous chemical waste. This may include[5][6][7]:
-
Solid Waste: Disposal in the regular laboratory trash, provided it is securely contained and labeled as non-hazardous.
-
Liquid Waste: Some non-hazardous aqueous solutions may be suitable for drain disposal, but only with prior approval from your EHS department. Do not pour any chemical waste down the drain without explicit permission.
Protocol for Hazardous this compound Waste
If this compound waste is determined to be hazardous, it must be disposed of through a licensed hazardous waste contractor.
-
Arrange for pickup and disposal by your institution's EHS department or their designated contractor.
-
Provide the EHS department or contractor with a completed hazardous waste manifest, accurately describing the contents of the waste containers.
-
Never dispose of hazardous waste in the regular trash or down the drain.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically for this compound that would inform its disposal, such as toxicity characteristic leaching procedure (TCLP) limits. The determination of hazardousness would be based on the general characteristics of the compound.
| Hazardous Waste Characteristic | General Criteria | Applicability to this compound |
| Ignitability | Liquid with a flash point < 60°C (140°F) | Unlikely for the solid form. |
| Corrosivity | Aqueous solution with pH ≤ 2 or ≥ 12.5 | To be determined by testing a solution. |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases | Unlikely based on its chemical structure, but should be confirmed. |
| Toxicity | Contains contaminants at concentrations above regulatory limits | To be determined by TCLP testing if required by EHS. |
Disclaimer: This document provides general guidance based on best practices for laboratory chemical waste disposal. It is not a substitute for institutional protocols and regulatory requirements. Always consult with your institution's Environmental Health and Safety department for specific instructions on the disposal of any chemical waste.
References
- 1. epa.gov [epa.gov]
- 2. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 4. portal.ct.gov [portal.ct.gov]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling Ricasetron
Essential Safety and Handling Guide for Ricasetron
This compound is a selective and orally active 5-HT3 receptor antagonist utilized in research for its anxiolytic and antiemetic properties.[1] As a potent bioactive compound, meticulous handling and disposal procedures are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound in a laboratory setting.
Disclaimer: This guide is based on general best practices for handling potent research chemicals. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS for this compound if available and perform a thorough risk assessment for your specific experimental protocols.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing (Solid Form) | Safety goggles or face shield | Double-gloving with nitrile gloves | Lab coat, disposable sleeves | N95 or higher respirator in a ventilated enclosure |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves (consider thicker, chemical-resistant gloves for larger volumes) | Lab coat, chemical-resistant apron | In a certified chemical fume hood |
| Administering to Animals | Safety glasses with side shields | Nitrile gloves | Lab coat | Dependent on route of administration and risk assessment |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | Appropriate respirator based on spill size and volatility |
| Waste Disposal | Safety glasses | Nitrile or chemical-resistant gloves | Lab coat | Not generally required for sealed waste containers |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
Preparation of Solutions
-
Designated Area: All handling of solid this compound and preparation of concentrated solutions should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.
-
Weighing: When weighing the solid compound, use a balance within a ventilated enclosure to minimize the risk of inhalation.
-
Dissolving: Add the solvent to the pre-weighed this compound slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound and other experimental components.
Experimental Use
-
Controlled Access: Limit access to areas where this compound is being actively used.
-
Clear Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.
-
Animal Dosing: When administering this compound to laboratory animals, take precautions to avoid needlestick injuries and aerosol generation.
Disposal Plan for this compound Waste
Proper segregation and disposal of chemical waste are critical for safety and regulatory compliance.[2]
Waste Segregation
-
Solid Waste: Contaminated solid waste, including gloves, disposable lab coats, bench paper, and empty vials, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.[3]
-
Sharps Waste: Needles and syringes used for administration must be disposed of in a designated sharps container.
Waste Container Management
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other chemical constituents.
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
